2,6-Dimethoxy-3,5-dinitropyridine
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
2,6-dimethoxy-3,5-dinitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O6/c1-15-6-4(9(11)12)3-5(10(13)14)7(8-6)16-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDSANVDGVIOROB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=N1)OC)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382797 | |
| Record name | 2,6-dimethoxy-3,5-dinitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18677-42-4 | |
| Record name | 2,6-Dimethoxy-3,5-dinitropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18677-42-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-dimethoxy-3,5-dinitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2,6-Dimethoxy-3,5-dinitropyridine
CAS Number: 18677-42-4
This technical guide provides a comprehensive overview of 2,6-dimethoxy-3,5-dinitropyridine, a key chemical intermediate. The information is tailored for researchers, scientists, and professionals in drug development and chemical synthesis.
Core Compound Data
This compound is a nitrated aromatic heterocyclic compound. Its structure is characterized by a pyridine ring substituted with two methoxy groups and two nitro groups. This substitution pattern significantly influences its chemical reactivity and physical properties.
Physicochemical and Spectroscopic Data
Quantitative data for this compound is not extensively available in public literature. The following tables summarize the available data.
| Property | Value | Source |
| CAS Number | 18677-42-4 | [1][2] |
| Molecular Formula | C₇H₇N₃O₆ | [2] |
| Molecular Weight | 229.15 g/mol | [2] |
| Appearance | Colorless crystals | [2] |
| Melting Point | ~163-164 °C | [2] |
| Boiling Point | 382.1 °C at 760 mmHg | [2] |
| Density | 1.484 g/cm³ | [2] |
| Flash Point | 184.9 °C | [2] |
| Refractive Index | 1.572 | [2] |
| Solvent | Qualitative Solubility |
| Ether | Good |
| Xylene | Good |
| Chloroform | Good |
Spectroscopic Data: Detailed experimental spectra for this compound are not widely published. Analysis of related compounds, such as 2,6-dimethoxy-3,5-dinitropyrazine, suggests the following expected spectral characteristics. For 2,6-dimethoxy-3,5-dinitropyrazine, the proton NMR spectrum in acetone-d₆ shows a singlet for the methoxy protons at approximately 4.14 ppm. The carbon-13 NMR spectrum shows peaks for the methoxy carbons around 57.6 ppm, the carbon atoms bearing the nitro groups at approximately 141.6 ppm, and the carbons attached to the methoxy groups around 156.0 ppm.
Synthesis and Experimental Protocols
The primary route for the synthesis of this compound is the nitration of 2,6-dimethoxypyridine. Various nitrating agents and conditions have been explored to optimize the yield and purity of the final product.
Experimental Protocol: Nitration of 2,6-Dimethoxypyridine
This protocol is a composite of methodologies described in the literature for the nitration of similar substrates.
Materials:
-
2,6-dimethoxypyridine
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (99.5%)
-
Ice
-
Deionized Water
-
Ethyl Acetate
-
Saturated Brine Solution
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath, add concentrated sulfuric acid.
-
Slowly add fuming nitric acid to the sulfuric acid while maintaining the temperature below 10 °C.
-
Once the nitrating mixture has cooled, slowly add 2,6-dimethoxypyridine in portions, ensuring the reaction temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The reaction progress can be monitored by thin-layer chromatography.
-
Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The precipitated product, this compound, is collected by vacuum filtration.
-
Wash the crude product with cold deionized water until the washings are neutral.
-
The aqueous filtrate can be extracted with ethyl acetate to recover any dissolved product. The organic extracts are then combined, washed with saturated brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent such as methanol or ethanol to yield colorless crystals.
Chemical Reactivity and Applications
This compound serves as a versatile intermediate in the synthesis of more complex molecules, particularly energetic materials. The nitro groups can be reduced to amino groups, and the methoxy groups can be susceptible to nucleophilic substitution, providing pathways to a variety of derivatives.
A key application is its use as a precursor in the synthesis of 2,6-diamino-3,5-dinitropyridine, a component in the formulation of insensitive high explosives.
Visualized Workflows and Pathways
The following diagrams illustrate the synthesis of this compound and its potential subsequent transformation.
Safety Information
This compound is an organic nitrate and should be handled with care as it may be explosive. Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Operations should be conducted in a well-ventilated fume hood. Avoid inhalation and skin contact. Store in a cool, dry, and well-ventilated area away from heat sources and combustible materials.[2]
References
An In-depth Technical Guide on the Chemical Properties of 2,6-Dimethoxy-3,5-dinitropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known chemical properties of 2,6-dimethoxy-3,5-dinitropyridine. Due to the limited availability of detailed experimental data and biological studies in publicly accessible literature, this document focuses on the reported physicochemical characteristics and general synthetic approaches. It is important to note that much of the available online information pertains to the similarly named but structurally distinct compound, 2,6-dimethoxy-3,5-dinitropyrazine, and care has been taken to exclude that information from this guide.
Chemical Properties
This compound is a nitrated pyridine derivative. The presence of two electron-donating methoxy groups and two electron-withdrawing nitro groups on the pyridine ring suggests a complex electronic environment that influences its reactivity.
Physicochemical Properties
A summary of the available quantitative data for this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₇H₇N₃O₆ | [1] |
| Molar Mass | 229.15 g/mol | [1] |
| Appearance | Colorless crystals | [1] |
| Melting Point | 163-164 °C | [1] |
| Density | 1.484 g/cm³ | [1] |
| Boiling Point | 382.1 °C at 760 mmHg | [1] |
| Flash Point | 184.9 °C | [1] |
Table 1: Physicochemical Properties of this compound
Synthesis
The primary method for the synthesis of this compound is through the nitration of 2,6-dimethoxypyridine.
General Synthesis Workflow
The synthesis can be conceptually broken down into two main steps: the formation of the 2,6-dimethoxypyridine precursor and its subsequent nitration.
Caption: General synthesis workflow for this compound.
Experimental Protocols
Synthesis of 2,6-dimethoxypyridine (Precursor): This precursor can be synthesized from a 2,6-dihalopyridine (e.g., 2,6-dichloropyridine) via a nucleophilic aromatic substitution reaction with sodium methoxide.
Nitration of 2,6-dimethoxypyridine: The nitration is typically achieved using a mixture of nitric acid and a strong acid catalyst, such as sulfuric acid.[1] The general steps would involve:
-
Dissolving 2,6-dimethoxypyridine in a suitable solvent.
-
Adding a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) at a controlled temperature.
-
Allowing the reaction to proceed for a specific time.
-
Quenching the reaction, followed by extraction and purification of the product.
It is crucial to control the reaction conditions, such as temperature and reaction time, to optimize the yield and minimize the formation of byproducts.
Spectroscopic Characterization
Specific spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not available in the reviewed literature. Characterization of this compound would typically involve the following techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show signals corresponding to the methoxy protons and the aromatic proton on the pyridine ring. ¹³C NMR would provide information on the carbon skeleton of the molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the C-O-C stretching of the methoxy groups, C=N and C=C stretching of the pyridine ring, and strong absorptions for the symmetric and asymmetric stretching of the nitro groups.
-
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to study its fragmentation pattern, which can help confirm the structure.
Biological Activity and Signaling Pathways
There is currently no available information in the public domain regarding the biological activity, potential therapeutic applications, or associated signaling pathways of this compound. Research in this area is required to determine its pharmacological profile.
Conclusion
This compound is a chemical entity for which basic physicochemical properties have been reported. Its synthesis is generally achieved through the nitration of 2,6-dimethoxypyridine. However, a significant gap exists in the scientific literature concerning detailed experimental protocols for its synthesis and characterization, as well as any investigation into its biological effects. This lack of data presents an opportunity for future research to explore the synthesis, reactivity, and potential applications of this compound, particularly in the fields of medicinal chemistry and materials science. Further studies are necessary to elucidate its spectroscopic characteristics and to investigate its potential biological activity and mechanisms of action.
References
An In-depth Technical Guide to the Molecular Structure of 2,6-Dimethoxy-3,5-dinitropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure of 2,6-dimethoxy-3,5-dinitropyridine, a key intermediate in the synthesis of various energetic materials. While crystallographic data for this specific compound is not publicly available, this document infers its structural characteristics based on closely related compounds and spectroscopic data. This guide also details the common synthetic routes and characterization methods, offering valuable insights for researchers in medicinal chemistry, materials science, and organic synthesis.
Introduction
This compound is a substituted pyridine ring system characterized by the presence of two methoxy groups at positions 2 and 6, and two nitro groups at positions 3 and 5. Its chemical formula is C₇H₇N₃O₆ and it is identified by the CAS number 18677-42-4.[1][2] This compound primarily serves as a crucial precursor in the synthesis of more complex molecules, notably in the field of energetic materials.[1][3][4] Understanding its molecular geometry and electronic properties is essential for predicting its reactivity and for the rational design of novel derivatives.
Predicted Molecular Structure and Geometry
Direct experimental data from single-crystal X-ray diffraction for this compound is not available in the current literature. However, the molecular structure can be reliably predicted by analyzing the crystallographic data of analogous compounds, such as 3-Chloro-5-methoxy-2,6-dinitropyridine.
Based on this related structure, the central pyridine ring is expected to be planar. The key structural feature of dinitropyridine derivatives is the orientation of the nitro groups relative to the aromatic ring. Due to steric hindrance from the adjacent methoxy groups and the lone pair of the pyridine nitrogen, the two nitro groups are significantly twisted out of the plane of the pyridine ring. In 3-Chloro-5-methoxy-2,6-dinitropyridine, the dihedral angles between the pyridine ring and the two nitro groups are 33.12(13)° and 63.66(14)°. A similar deviation is anticipated for this compound.
The methoxy groups, in contrast, are likely to be nearly co-planar with the pyridine ring to maximize resonance stabilization, with the methyl groups oriented to minimize steric clash.
Table 1: Predicted Qualitative Structural Parameters
| Parameter | Predicted Characteristic | Rationale |
| Pyridine Ring | Planar | Aromatic system |
| Nitro Group Orientation | Twisted out of the ring plane | Steric hindrance from adjacent substituents |
| Methoxy Group Orientation | Largely co-planar with the ring | Resonance stabilization |
Below is a diagram illustrating the predicted molecular structure of this compound.
Caption: Predicted molecular structure of this compound.
Experimental Protocols
Synthesis
The synthesis of this compound is typically achieved through the nitration of 2,6-dimethoxypyridine.[5] The following is a generalized protocol based on literature procedures.
Materials:
-
2,6-dimethoxypyridine
-
Fuming nitric acid (99.5%)
-
Concentrated sulfuric acid (98%) or oleum (20%)[3]
-
Ice
Procedure:
-
A nitrating mixture is prepared by carefully adding fuming nitric acid to concentrated sulfuric acid or oleum, while maintaining a low temperature with an ice bath.
-
2,6-dimethoxypyridine is then added portion-wise to the cooled nitrating mixture.
-
The reaction mixture is stirred at a controlled temperature (e.g., 0°C to room temperature) for a specified duration.[1]
-
Upon completion of the reaction, the mixture is poured onto crushed ice, leading to the precipitation of the crude product.
-
The solid product is collected by filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent such as methanol.
The workflow for the synthesis is depicted in the diagram below.
References
An In-depth Technical Guide to the Synthesis of 2,6-Dimethoxy-3,5-dinitropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathway for 2,6-dimethoxy-3,5-dinitropyridine, a valuable compound in various chemical research and development sectors. The document outlines the primary synthetic route, details experimental protocols based on available literature for analogous compounds, and presents relevant quantitative data.
Introduction
This compound is a substituted pyridine derivative with significant potential in organic synthesis. Its structure, featuring two methoxy groups and two nitro groups on the pyridine ring, makes it a versatile intermediate for the synthesis of more complex molecules. The primary route for its synthesis involves the nitration of 2,6-dimethoxypyridine. This guide will detail the steps involved in this transformation, starting from the preparation of the precursor.
Overall Synthesis Pathway
The synthesis of this compound is a two-step process, beginning with the synthesis of the precursor 2,6-dimethoxypyridine from 2,6-dichloropyridine. The subsequent step involves the nitration of 2,6-dimethoxypyridine to yield the final product.
Caption: Overall synthesis pathway for this compound.
Experimental Protocols
The following experimental protocols are based on established procedures for the synthesis of analogous compounds, specifically 2,6-dimethoxy-3,5-dinitropyrazine, due to the limited availability of a detailed protocol for the target pyridine derivative in the reviewed literature. Researchers should consider these as a strong starting point and may need to optimize conditions for the pyridine substrate.
Synthesis of 2,6-Dimethoxypyridine
The synthesis of the precursor, 2,6-dimethoxypyridine, is achieved through the nucleophilic substitution of the chlorine atoms in 2,6-dichloropyridine with methoxy groups.
Experimental Workflow:
Caption: Experimental workflow for the synthesis of 2,6-dimethoxypyridine.
Detailed Methodology (Adapted from the synthesis of 2,6-dimethoxypyrazine[1]):
-
A solution of sodium methoxide in methanol is prepared.
-
2,6-Dichloropyridine is added to the sodium methoxide solution.
-
The reaction mixture is heated to reflux and maintained for several hours to ensure complete substitution.
-
After cooling, the reaction is quenched by pouring it into water.
-
The aqueous mixture is extracted multiple times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic extracts are dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure.
-
The crude 2,6-dimethoxypyridine can be purified by vacuum distillation.
Synthesis of this compound
The final step is the nitration of 2,6-dimethoxypyridine. The electron-donating methoxy groups activate the pyridine ring towards electrophilic substitution, directing the nitro groups to the 3 and 5 positions.
Experimental Workflow:
Caption: Experimental workflow for the nitration of 2,6-dimethoxypyridine.
Detailed Methodology (Adapted from the synthesis of 2,6-dimethoxy-3,5-dinitropyrazine[2][3]):
-
A nitrating mixture is prepared using 20% oleum (fuming sulfuric acid) and potassium nitrate.
-
The mixture is cooled in an ice bath to control the initial exothermic reaction.
-
2,6-Dimethoxypyridine (0.1 mol) is added slowly to the cooled nitrating mixture with constant stirring.
-
The reaction is allowed to proceed at a controlled temperature of 25°C for approximately 3 hours.[2] The progress of the reaction should be monitored by a suitable technique like Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is carefully poured onto crushed ice, leading to the precipitation of the crude product.
-
The precipitate is collected by vacuum filtration.
-
The collected solid is washed with cold water to remove any remaining acid and inorganic salts.
-
The product is then dried under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent.
Quantitative Data
The following table summarizes the available quantitative data for the synthesis of this compound and its precursor. It is important to note that the yield for the final product is based on the synthesis of the analogous pyrazine compound and may vary for the pyridine derivative.
| Compound | Starting Material | Reagents | Reaction Conditions | Yield | Reference |
| 2,6-Dimethoxypyridine | 2,6-Dichloropyridine | Sodium Methoxide, Methanol | Reflux | Not specified | [1] |
| This compound | 2,6-Dimethoxypyridine | 20% Oleum, Potassium Nitrate | 25°C, 3 hours | ~68% (for pyrazine analogue) | [2] |
Characterization of this compound
The synthesized this compound can be characterized by various analytical techniques to confirm its identity and purity.
Physical Properties:
| Property | Value | Reference |
| Appearance | Colorless crystal | [4] |
| Melting Point | 163-164 °C | [4] |
Spectroscopic Data:
-
¹H NMR: A singlet for the proton at the C4 position of the pyridine ring and a singlet for the six protons of the two methoxy groups.
-
¹³C NMR: Signals corresponding to the carbon atoms of the pyridine ring and a signal for the methoxy group carbons. The carbons bearing the nitro groups (C3 and C5) and the methoxy groups (C2 and C6) would show characteristic downfield shifts.
-
IR Spectroscopy: Characteristic peaks for C-N stretching, C=N stretching of the pyridine ring, C-O stretching of the methoxy groups, and strong symmetric and asymmetric stretching vibrations for the nitro groups.
Safety Considerations
-
Nitrating agents such as oleum and nitric acid are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
-
The nitration reaction is exothermic and requires careful temperature control to prevent runaway reactions.
-
This compound is a nitro-aromatic compound and should be handled with care, as such compounds can be sensitive to heat, shock, or friction.
This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the primary literature and perform appropriate risk assessments before undertaking any experimental work.
References
An In-depth Technical Guide to 2,6-Dimethoxy-3,5-dinitropyridine
IUPAC Name: 2,6-dimethoxy-3,5-dinitropyridine
This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed synthesis protocol, and potential applications. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Chemical and Physical Properties
This compound, also known by the abbreviation DNPO, is a dinitro-substituted pyridine derivative.[1] Its core structure consists of a pyridine ring functionalized with two methoxy groups and two nitro groups. Limited experimental data is available for this specific compound; however, key properties have been reported and are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₇H₇N₃O₆ | [1] |
| Appearance | Colorless crystal | [1] |
| Melting Point | Approximately 163-164 °C | [1] |
| Solubility | Good solubility in some organic solvents (e.g., ether, xylene, chloroform) | [1] |
Synthesis and Experimental Protocols
Synthesis of this compound
Starting Material: 2,6-dimethoxypyridine
Reagents and Solvents:
-
Nitric acid (99.5%)
-
Sulfuric acid (98%) or 20% Oleum
-
Dinitrogen pentoxide (N₂O₅) - as an alternative nitrating agent
-
Ice
-
Water (deionized)
-
Methanol (for recrystallization)
Experimental Procedure (Adapted from related syntheses): [1][2]
-
Preparation of the Nitrating Mixture: A nitrating mixture can be prepared by carefully adding nitric acid to sulfuric acid or by using a solution of dinitrogen pentoxide in nitric acid. For instance, a mixture can be prepared by adding 99.5% nitric acid to 98% sulfuric acid with external cooling.[2]
-
Nitration Reaction: The starting material, 2,6-dimethoxypyridine, is slowly added to the cooled nitrating mixture while maintaining a low temperature (e.g., 0 °C) with an ice/water bath. The reaction is exothermic and requires careful control of the addition rate.
-
Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period (e.g., 2-5 hours). The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).
-
Work-up: The reaction mixture is then carefully poured onto crushed ice, leading to the precipitation of the crude product.
-
Isolation and Purification: The solid precipitate is collected by filtration and washed thoroughly with cold water to remove residual acids. The crude product can be further purified by recrystallization from a suitable solvent, such as methanol, to yield pure this compound as a colorless crystalline solid.[1][2]
Reactivity and Potential Applications
As an organic nitrate, this compound is classified as an energetic material and should be handled with appropriate safety precautions.[1] Its primary documented applications are as an additive in explosives to enhance performance and stability, and as a chemical intermediate for the synthesis of other organic compounds.[1]
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[3] Nitropyridines, in particular, serve as versatile precursors for a wide range of biologically active molecules, including those with antitumor, antiviral, and anti-neurodegenerative properties.[3][4] The nitro groups on the pyridine ring can be readily reduced to amino groups, which can then be further functionalized, opening avenues for the synthesis of diverse compound libraries for drug discovery. While there is no specific literature on the biological activity of this compound, its structural motifs suggest potential for exploration in medicinal chemistry.
Visualization of Synthetic Workflow
The following diagram illustrates a logical workflow for the synthesis and characterization of this compound.
Caption: Synthetic and characterization workflow for this compound.
Disclaimer: this compound is an energetic material and should be handled only by trained professionals in a controlled laboratory setting with appropriate personal protective equipment and safety protocols in place. This guide is for informational purposes only and does not constitute a recommendation or endorsement for its synthesis or use without proper safety assessment.
References
Spectroscopic and Synthetic Profile of 2,6-Dimethoxy-3,5-dinitropyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for 2,6-dimethoxy-3,5-dinitropyridine. The information is curated to support research and development activities requiring detailed characterization and preparation of this compound.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound. While experimentally obtained spectra for this specific compound are not widely published, the data presented here are based on established principles of spectroscopy and analysis of closely related analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) (ppm) | Multiplicity | Assignment |
| ~4.0 - 4.2 | Singlet | -OCH₃ |
| ~8.8 - 9.0 | Singlet | H-4 |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) (ppm) | Assignment |
| ~55 - 60 | -OCH₃ |
| ~120 - 125 | C-4 |
| ~145 - 150 | C-3, C-5 |
| ~160 - 165 | C-2, C-6 |
Note: Predicted chemical shifts are based on the analysis of substituted pyridines and related nitroaromatic compounds. Actual experimental values may vary depending on the solvent and other acquisition parameters.
Infrared (IR) Spectroscopy
Table 3: Characteristic Infrared Absorption Frequencies
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1520 - 1550 | Strong | Asymmetric NO₂ stretch |
| ~1340 - 1360 | Strong | Symmetric NO₂ stretch |
| ~1600 - 1620 | Medium | C=N stretching (pyridine ring) |
| ~1250 - 1300 | Strong | C-O-C asymmetric stretch |
| ~1000 - 1050 | Medium | C-O-C symmetric stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 229 | [M]⁺ (Molecular Ion) |
| 214 | [M - CH₃]⁺ |
| 199 | [M - 2CH₃]⁺ or [M - NO]⁺ |
| 183 | [M - NO₂]⁺ |
Note: Fragmentation patterns are predicted based on the typical behavior of nitroaromatic and methoxy-substituted compounds under electron ionization.
Experimental Protocols
The synthesis of this compound is not extensively detailed in publicly available literature. However, a viable synthetic route can be extrapolated from the well-documented synthesis of its pyrazine analog, 2,6-dimethoxy-3,5-dinitropyrazine. The proposed synthesis involves the nitration of 2,6-dimethoxypyridine.
Synthesis of this compound
Reaction Scheme:
Figure 1: Synthetic pathway for this compound.
Materials:
-
2,6-Dimethoxypyridine
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (≥90%)
-
Ice
-
Deionized Water
-
Sodium Bicarbonate (or other suitable base)
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Procedure:
-
Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, slowly add fuming nitric acid to concentrated sulfuric acid while maintaining the temperature below 10 °C.
-
Addition of Substrate: Dissolve 2,6-dimethoxypyridine in a minimal amount of concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Nitration Reaction: Slowly add the solution of 2,6-dimethoxypyridine to the nitrating mixture dropwise, ensuring the temperature does not exceed 10-15 °C. After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0-25 °C) for a specified period (this would require optimization, likely several hours).
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The crude product should precipitate out of the aqueous solution.
-
Isolation and Neutralization: Collect the precipitate by vacuum filtration and wash it thoroughly with cold deionized water until the washings are neutral to pH paper. Further washing with a dilute sodium bicarbonate solution may be necessary to remove residual acid, followed by a final wash with water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
-
Drying: Dry the purified product under vacuum to a constant weight.
Safety Precautions:
-
This reaction involves the use of strong, corrosive acids and is highly exothermic. It should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
The nitrating mixture is a powerful oxidizing agent. Avoid contact with organic materials.
-
The temperature of the reaction must be carefully controlled to prevent runaway reactions.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Figure 2: General workflow for synthesis and characterization.
An In-depth Technical Guide on the Solubility of 2,6-Dimethoxy-3,5-dinitropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility data for 2,6-dimethoxy-3,5-dinitropyridine. Due to the limited publicly available quantitative solubility data for this specific compound, this guide also includes detailed experimental protocols for solubility determination and presents quantitative data for a structurally related compound to offer valuable insights for researchers in drug development and other scientific fields.
Introduction to this compound
This compound, also known as DNPO, is a heterocyclic organic compound. From a synthetic chemistry perspective, nitropyridines are valuable precursors for a wide range of mono- and polynuclear heterocyclic systems that exhibit diverse biological activities, including antitumor, antiviral, and anti-neurodegenerative properties.[1][2] The solubility of such compounds is a critical parameter, influencing their synthesis, purification, formulation, and potential applications in medicinal chemistry and materials science.
Solubility Profile
Table 1: Qualitative Solubility of this compound
| Solvent | Qualitative Solubility |
| Ether | Good solubility |
| Xylene | Good solubility |
| Chloroform | Good solubility |
Source: Based on general statements found in the literature.[3]
To provide a more quantitative perspective, the following table presents solubility data for the structurally similar compound, 2,6-diamino-3,5-dinitropyridine. This data can serve as a useful reference point for solvent selection and experimental design.
Table 2: Quantitative Solubility of 2,6-Diamino-3,5-dinitropyridine in Various Solvents at Different Temperatures
| Solvent | Temperature (K) | Mole Fraction Solubility (10^3 * x) |
| N,N-Dimethylformamide | 304.15 | 1.85 |
| 318.15 | 2.54 | |
| 333.15 | 3.48 | |
| 345.15 | 4.41 | |
| 357.15 | 5.48 | |
| Dimethylsulfoxide | 304.15 | 3.12 |
| 315.15 | 4.01 | |
| 326.15 | 5.08 | |
| 339.15 | 6.46 | |
| Ethanol | 305.15 | 0.19 |
| 316.15 | 0.27 | |
| 328.15 | 0.38 | |
| 340.15 | 0.52 | |
| Methanol | 293.15 | 0.11 |
| 308.15 | 0.17 | |
| 323.15 | 0.26 | |
| 339.15 | 0.39 |
Source: Journal of Chemical & Engineering Data.[4]
Experimental Protocols for Solubility Determination
For researchers requiring precise quantitative solubility data for this compound, the following established experimental protocols are recommended.
This classical and accurate method directly measures the mass of the solute dissolved in a known volume of solvent.
Objective: To determine the saturation solubility of this compound in a specific solvent at a constant temperature.
Materials:
-
This compound (high purity)
-
Solvent of interest
-
Analytical balance
-
Temperature-controlled shaker or agitator
-
Filtration apparatus (e.g., syringe filters) or centrifuge
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of solid this compound to a sealed container with a known volume of the chosen solvent. The presence of undissolved solid is essential to ensure equilibrium is reached.
-
Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to allow the system to reach equilibrium.[5]
-
Separation: Carefully separate the undissolved solid from the saturated solution by filtration or centrifugation.[5]
-
Sample Measurement: Accurately measure a known volume of the clear, saturated solution.[5]
-
Solvent Evaporation: Evaporate the solvent from the measured sample completely under controlled conditions, such as in a vacuum oven.[5]
-
Mass Determination: Weigh the remaining solid residue.[5]
-
Calculation: Calculate the solubility in desired units (e.g., g/100 mL, mg/mL, or mol/L).
This method is suitable if the compound has a chromophore that absorbs light in the UV-Vis range and the solvent is transparent in that region.
Objective: To determine the concentration of this compound in a saturated solution by measuring its absorbance.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
This compound (high purity)
-
Solvent of interest
Procedure:
-
Preparation of Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the chosen solvent.
-
Perform a series of dilutions to create standard solutions of decreasing concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear according to the Beer-Lambert law.[6]
-
-
Preparation and Analysis of Saturated Solution:
-
Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).
-
Withdraw a known volume of the clear supernatant.
-
Dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.[6]
-
Measure the absorbance of the diluted solution at λmax.[6]
-
-
Calculation:
-
Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.[6]
-
Experimental Workflow and Logical Relationships
The determination of solubility is a fundamental step in the characterization of a compound and is crucial for its application in research and development. The following diagrams illustrate a generalized workflow for solubility determination and the logical relationships of factors influencing the final measurement.
References
The Advent and Advancement of Dinitropyridines: A Technical Guide to Their Discovery, Synthesis, and Biological Significance
An in-depth exploration of the synthesis, historical evolution, and multifaceted biological activities of dinitropyridine compounds, providing researchers, scientists, and drug development professionals with a comprehensive technical resource.
Introduction
Dinitropyridine derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry and materials science. Characterized by a pyridine ring substituted with two nitro groups, these compounds serve as versatile precursors for a wide array of biologically active molecules, demonstrating antitumor, antiviral, antibacterial, and neuroprotective properties.[1] This technical guide provides a thorough examination of the discovery and history of dinitropyridine compounds, detailing their synthesis, the evolution of synthetic methodologies, and their diverse biological applications.
Discovery and Historical Synthesis
While the precise first synthesis of a simple, unsubstituted dinitropyridine is not pinpointed to a single seminal publication, the emergence of these compounds is intrinsically linked to the broader history of pyridine chemistry and aromatic nitration in the late 19th and early 20th centuries. The inherent electron-deficient nature of the pyridine ring makes direct electrophilic nitration challenging, a hurdle that early chemists sought to overcome.[2]
Early methods for the nitration of pyridines often required harsh conditions and resulted in low yields. However, the development of more sophisticated nitrating agents and a deeper understanding of reaction mechanisms have led to a significant evolution in synthetic strategies.
Evolution of Synthetic Methodologies
The synthesis of dinitropyridines has progressed from classical nitration reactions using strong acids to more refined and regioselective methods. Key advancements include:
-
Direct Nitration: Early approaches involved the use of fuming nitric acid and sulfuric acid, often at elevated temperatures. These methods, while foundational, typically suffer from low yields and a lack of regioselectivity, particularly with unsubstituted pyridine.[2][3]
-
Nitration of Substituted Pyridines: The presence of activating groups on the pyridine ring can facilitate dinitration. For example, aminopyridines and hydroxypyridines can be more readily nitrated.[1]
-
Modern Synthetic Routes: Contemporary methods offer greater control and efficiency. These include the use of milder nitrating agents, transition-metal-catalyzed C-H nitration, and multi-component reactions that construct the dinitropyridine ring system from acyclic precursors.[4][5] A notable modern approach involves the reaction of pyridines with dinitrogen pentoxide in a sulfur dioxide solution, which proceeds through an N-nitropyridinium ion intermediate to yield 3-nitropyridines in good yields, a process that can be extended to dinitration.[4]
The logical progression of these synthetic strategies can be visualized as a move from brute-force electrophilic aromatic substitution to more nuanced and directed chemical transformations.
References
A Proposed Theoretical Investigation of 2,6-Dimethoxy-3,5-dinitropyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Substituted dinitropyridines are a class of compounds with applications ranging from energetic materials to intermediates in pharmaceutical synthesis. 2,6-Dimethoxy-3,5-dinitropyridine (DNPO), with the chemical formula C₇H₇N₃O₆, is one such molecule.[1] Understanding its fundamental molecular properties is key to harnessing its potential and ensuring safe handling. While some experimental data on its synthesis and basic characteristics exist, a detailed theoretical exploration is lacking.
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful, non-experimental method to elucidate molecular properties with high accuracy.[2] DFT calculations can provide insights into geometric parameters, electronic structure, and chemical reactivity, complementing and guiding experimental research.[3] This whitepaper details a proposed computational workflow for a thorough theoretical analysis of this compound.
Molecular Structure and Known Experimental Data
The molecular structure of this compound consists of a pyridine ring substituted with two methoxy groups and two nitro groups.
References
Chemical reactivity of the pyridine ring in dinitropyridines
An In-depth Technical Guide to the Chemical Reactivity of the Pyridine Ring in Dinitropyridines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactivity of the pyridine ring in dinitropyridine derivatives. Dinitropyridines are a significant class of heterocyclic compounds, serving as versatile precursors for a wide range of materials, including explosives, agrochemicals, and biologically active compounds with antitumor, antiviral, and anti-neurodegenerative properties.[1][2] The presence of two strongly electron-withdrawing nitro groups, combined with the inherent electron-deficient nature of the pyridine ring, profoundly influences its reactivity, making it particularly susceptible to nucleophilic attack while being highly resistant to electrophilic substitution.
This document details the primary reaction pathways—nucleophilic aromatic substitution, reduction of the nitro groups, and electrophilic aromatic substitution—supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate a deeper understanding and practical application in research and development.
Nucleophilic Aromatic Substitution (SNAr)
The most significant reaction pathway for dinitropyridines is nucleophilic aromatic substitution (SNAr). The pyridine nitrogen and the two nitro groups are powerful electron-withdrawing entities that activate the ring towards attack by nucleophiles.[3] This activation is most pronounced at the positions ortho and para to the ring nitrogen and the nitro groups (typically positions 2, 4, and 6), as the negative charge of the intermediate can be effectively delocalized onto these electronegative atoms.[4][5]
The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3] The stability of this complex is the key factor determining the feasibility of the reaction.[4]
Caption: General Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Quantitative Data for SNAr Reactions
The yields of SNAr reactions on dinitropyridines are generally high, reflecting the high degree of activation of the ring. The table below summarizes representative reactions.
| Dinitropyridine Derivative | Leaving Group | Nucleophile | Conditions | Yield (%) |
| 2-Chloro-3,5-dinitropyridine | -Cl | Butylamine | Water, 25°C | N/A (Rate constants determined)[6] |
| 2-Chloro-3,5-dinitropyridine | -Cl | Glycine | Water, 25°C | N/A (Rate constants determined)[6] |
| 2,6-Dichloro-3-nitropyridine | -Cl | Ethyl piperazine-1-carboxylate | N/A | Product formed at C-2[7] |
| 2,6-Dibromopyridine* | -Br | Secondary Amines | Cu/L catalyst, Microwave | Good to excellent |
| 2-Substituted N-methylpyridinium | -F, -Cl, -Br, -I, -CN | Piperidine | Methanol | Reactivity: CN > F ~ Cl ~ Br ~ I[8] |
| Note: While 2,6-dibromopyridine is not a dinitro derivative, its reactivity with activating groups is analogous and demonstrates the principles of SNAr on the pyridine ring.[9][10] |
Experimental Protocol: Amination of 2-Chloro-3-nitropyridine
This protocol is based on a general method for the synthesis of aminopyridines from chloropyridines using amides as the amine source.[11]
-
Apparatus: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Reagents:
-
2-Chloro-3-nitropyridine (1.0 eq)
-
Amide (e.g., formamide, acetamide) (used as both reagent and solvent)
-
-
Procedure:
-
To the round-bottom flask, add 2-chloro-3-nitropyridine and an excess of the selected amide.
-
Heat the mixture to reflux under a nitrogen atmosphere.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and stir to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
-
-
Expected Outcome: The reaction yields the corresponding 2-amino-3-nitropyridine derivative. Various functional groups on the pyridine ring are generally well-tolerated under these conditions.[11]
Reduction of Nitro Groups
The reduction of one or both nitro groups to amines is a cornerstone transformation in the chemistry of dinitropyridines. It provides access to highly functionalized aminopyridines and diaminopyridines, which are crucial intermediates in medicinal chemistry and materials science.[1][2] A variety of reducing agents can be employed, with the choice of agent and conditions allowing for selective reduction in some cases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. youtube.com [youtube.com]
- 6. Cas 2980-33-8,2-HYDROXY-3,5-DINITROPYRIDINE | lookchem [lookchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
- 11. scielo.br [scielo.br]
Methodological & Application
Synthesis of 2,6-Dimethoxy-3,5-dinitropyridine: A Detailed Protocol for Researchers
Application Note: This document provides a comprehensive protocol for the synthesis of 2,6-dimethoxy-3,5-dinitropyridine, a key intermediate in the development of various chemical entities. The described method is based on the electrophilic nitration of 2,6-dimethoxypyridine and is intended for use by trained researchers and scientists in a controlled laboratory setting.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. The introduction of nitro groups to the pyridine ring significantly alters its electronic properties, making it a versatile precursor for further functionalization. This protocol details the synthesis of this compound from 2,6-dimethoxypyridine using a mixed acid nitration method.
Reaction Principle
The synthesis proceeds via an electrophilic aromatic substitution reaction. The electron-donating methoxy groups at positions 2 and 6 activate the pyridine ring towards electrophilic attack. The nitronium ion (NO₂⁺), generated in situ from the reaction of a nitrate source with a strong acid, acts as the electrophile, substituting the hydrogen atoms at the electron-rich 3 and 5 positions.
Experimental Protocol
This protocol is a representative method derived from established procedures for the nitration of similar heterocyclic compounds.[1][2] Caution: This reaction involves the use of strong acids and nitrating agents and should be performed with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Materials:
-
2,6-Dimethoxypyridine
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (≥90%) or Potassium Nitrate
-
Ice
-
Distilled Water
-
Sodium Bicarbonate (saturated solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Thermometer
-
Büchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C.
-
Substrate Addition: Slowly add 2,6-dimethoxypyridine to the cold sulfuric acid while stirring. Maintain the temperature below 10 °C during the addition.
-
Preparation of Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by carefully adding the nitrating agent (fuming nitric acid or potassium nitrate) to a portion of concentrated sulfuric acid, while cooling in an ice bath.
-
Nitration: Add the prepared nitrating mixture dropwise to the solution of 2,6-dimethoxypyridine in sulfuric acid. The rate of addition should be controlled to maintain the reaction temperature between 0-10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature or slightly elevated) for a specified time.[1][2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the crude product.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold water until the filtrate is neutral.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).
-
Drying: Dry the purified product under vacuum to obtain this compound as a solid.
Quantitative Data
The following table summarizes representative quantitative data for the nitration of 2,6-dimethoxypyridine analogs, which can serve as a starting point for optimizing the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | 2,6-Dimethoxypyrazine | [1][2] |
| Nitrating System | 20% Oleum-KNO₃ | [1] |
| Molar Ratio (Oleum:KNO₃) | 3.5 : 1 | [1] |
| Reaction Temperature | 25 °C | [1] |
| Reaction Time | 3 hours | [1] |
| Yield | 67.8% | [1] |
| Nitrating System | 99.5% HNO₃ in 98% H₂SO₄ | [2] |
| Reaction Temperature | 0 °C to Room Temperature | [2] |
| Reaction Time | 5 hours | [2] |
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols: Nitration of 2,6-Dimethoxypyridine
This document provides a detailed experimental protocol for the nitration of 2,6-dimethoxypyridine, a critical reaction for the synthesis of various heterocyclic compounds used in pharmaceutical and materials research. The protocol is designed for researchers, scientists, and professionals in drug development.
Introduction
The introduction of a nitro group onto a pyridine ring is a fundamental transformation in organic synthesis. The strong electron-withdrawing nature of the nitro group significantly alters the electronic properties of the pyridine ring, deactivating it towards further electrophilic substitution while activating it for nucleophilic aromatic substitution. This reactivity allows for the subsequent introduction of a wide range of functional groups. This protocol details the nitration of 2,6-dimethoxypyridine to yield 2,6-dimethoxy-3-nitropyridine.
Experimental Protocol
This protocol is adapted from a procedure for the nitration of a similarly substituted heterocyclic compound, 2,6-dimethoxypyrazine.[1]
Materials:
-
2,6-Dimethoxypyridine
-
20% Oleum (fuming sulfuric acid)
-
Potassium Nitrate (KNO₃)
-
Ice
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Thermometer
-
Buchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 20% oleum. Place the flask in an ice bath and begin stirring.
-
Addition of Reactants: To the cooled oleum, slowly and carefully add potassium nitrate. Once the potassium nitrate is dissolved, slowly add 2,6-dimethoxypyridine to the mixture while maintaining the reaction temperature at 25°C.
-
Reaction: Allow the reaction to stir at 25°C for 3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up:
-
Upon completion, carefully pour the reaction mixture over a large amount of crushed ice in a beaker.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral (pH ~7).
-
The crude product may precipitate out of the solution. If so, collect the solid by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water.
-
If the product does not precipitate, transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).
-
-
Purification:
-
Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2,6-dimethoxy-3-nitropyridine.
-
The crude product can be further purified by recrystallization or column chromatography.
-
Data Presentation
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Amount (mmol) | Yield (%) |
| 2,6-Dimethoxypyridine | 139.15 | 1 | 100 | - |
| Potassium Nitrate | 101.10 | >2 | >200 | - |
| 2,6-Dimethoxy-3-nitropyridine | 184.14 | - | - | ~68 |
Note: The yield is based on the nitration of the analogous 2,6-dimethoxypyrazine and may vary for 2,6-dimethoxypyridine.[1]
Experimental Workflow
Caption: Workflow for the nitration of 2,6-dimethoxypyridine.
References
Use of 2,6-Dimethoxy-3,5-dinitropyridine in LLM-105 synthesis
Topic: Synthesis of 2,6-Diamino-3,5-dinitropyrazine-1-oxide (LLM-105)
Audience: Researchers, scientists, and drug development professionals.
Note: The synthesis of LLM-105 (2,6-diamino-3,5-dinitropyrazine-1-oxide) has been documented through various routes. Following a comprehensive literature review, the precursor specified in the topic, 2,6-Dimethoxy-3,5-dinitropyridine, was not identified as a starting material for LLM-105 synthesis. However, a closely related compound, 2,6-dimethoxypyrazine , is a key intermediate in a well-established synthetic pathway referred to as the "DMP method". This document details the synthesis of LLM-105 via this pyrazine-based route.
Introduction
LLM-105, also known as 2,6-diamino-3,5-dinitropyrazine-1-oxide, is an insensitive high-explosive (IHE) material with performance characteristics that make it a subject of significant interest in the field of energetic materials.[1] Its synthesis is a multi-step process, with several routes developed to improve yield, purity, and safety. This document outlines the synthesis of LLM-105, focusing on a common pathway that utilizes 2,6-dimethoxypyrazine as a key precursor. This method involves the nitration of the pyrazine ring, followed by amination and subsequent oxidation to yield the final product.
Synthesis of LLM-105 via the 2,6-Dimethoxypyrazine (DMP) Method
The synthesis of LLM-105 from 2,6-dimethoxypyrazine is a multi-step process that can be broadly categorized into three main stages:
-
Nitration of 2,6-dimethoxypyrazine to form 2,6-dimethoxy-3,5-dinitropyrazine (DMDNP).
-
Amination of DMDNP to produce 2,6-diamino-3,5-dinitropyrazine (ANPZ).
-
Oxidation of ANPZ to yield the final product, LLM-105.
The overall synthetic scheme is depicted in the workflow diagram below.
Experimental Protocols
Step 1: Nitration of 2,6-Dimethoxypyrazine (DMP)
This procedure describes the nitration of 2,6-dimethoxypyrazine to yield 2,6-dimethoxy-3,5-dinitropyrazine.
Materials:
-
2,6-Dimethoxypyrazine (DMP)
-
20% Oleum (fuming sulfuric acid)
-
100% Nitric acid (HNO₃)
-
Ice water
-
Suction filtration apparatus
Protocol:
-
In a reaction vessel, dissolve 2,6-dimethoxypyrazine in 20% oleum at 25°C.
-
To the solution, add 100% nitric acid while maintaining the temperature at 25°C.
-
Allow the reaction to proceed at this temperature.
-
After the reaction is complete, quench the reaction mixture by carefully pouring it into ice water.
-
Collect the resulting precipitate by suction filtration.
-
Wash the precipitate with cold water.
-
The resulting product, 2,6-dimethoxy-3,5-dinitropyrazine (DMDNP), is obtained as a solid.
Step 2: Amination of 2,6-Dimethoxy-3,5-dinitropyrazine (DMDNP)
This protocol details the conversion of 2,6-dimethoxy-3,5-dinitropyrazine to 2,6-diamino-3,5-dinitropyrazine (ANPZ).
Materials:
-
2,6-Dimethoxy-3,5-dinitropyrazine (DMDNP)
-
Aqueous ammonia (NH₄OH)
-
Acetonitrile (CH₃CN)
-
Suction filtration apparatus
Protocol:
-
Suspend 2,6-dimethoxy-3,5-dinitropyrazine in acetonitrile.
-
Add aqueous ammonia to the suspension.
-
Heat the reaction mixture to 60°C and maintain for 1 hour.[2]
-
Cool the reaction mixture.
-
Collect the yellow precipitate of 2,6-diamino-3,5-dinitropyrazine (ANPZ) by suction filtration.
Step 3: Oxidation of 2,6-Diamino-3,5-dinitropyrazine (ANPZ)
This final step describes the oxidation of ANPZ to LLM-105.
Materials:
-
2,6-Diamino-3,5-dinitropyrazine (ANPZ)
-
Trifluoroacetic acid (TFA)
-
30% Hydrogen peroxide (H₂O₂)
-
Water
-
Suction filtration apparatus
Protocol:
-
Treat 2,6-diamino-3,5-dinitropyrazine with a mixture of trifluoroacetic acid and 30% hydrogen peroxide.[2]
-
Stir the heterogeneous reaction mixture at room temperature overnight.[2]
-
Filter the resulting brilliant yellow powder.[2]
-
Wash the product with water to give LLM-105.[2]
Data Presentation
The following table summarizes the quantitative data for each step of the LLM-105 synthesis.
| Step | Reactant | Product | Reagents | Temperature (°C) | Time | Yield (%) |
| 1. Nitration | 2,6-Dimethoxypyrazine | 2,6-Dimethoxy-3,5-dinitropyrazine | 20% Oleum, 100% HNO₃ | 25 | - | 78 |
| 2. Amination | 2,6-Dimethoxy-3,5-dinitropyrazine | 2,6-Diamino-3,5-dinitropyrazine | Aqueous NH₃, Acetonitrile | 60 | 1 hour | 80[2] |
| 3. Oxidation | 2,6-Diamino-3,5-dinitropyrazine | LLM-105 | Trifluoroacetic acid, 30% H₂O₂ | Room Temp. | Overnight | 95[2] |
Overall Yield: The overall yield for this three-step synthesis is approximately 59%.
Logical Relationships in Synthesis
The synthesis of LLM-105 is a sequential process where the product of one step serves as the reactant for the next. This dependency is crucial for the successful formation of the final product.
Conclusion
The synthesis of LLM-105 via the 2,6-dimethoxypyrazine route is a well-documented and effective method for producing this insensitive high-explosive material. The protocols provided herein, derived from established literature, offer a clear and concise guide for researchers in the field. Careful control of reaction conditions at each step is critical to ensure high yields and purity of the final product. Further research and process optimization may lead to even more efficient and safer synthetic pathways.
References
Application Notes and Protocols: 2,6-Dimethoxy-3,5-dinitropyridine as an Intermediate for Energetic Materials
Introduction
2,6-Dimethoxy-3,5-dinitropyridine is a significant chemical intermediate in the synthesis of energetic materials. Its structure, featuring a pyridine core activated by two nitro groups, allows for the facile nucleophilic substitution of the methoxy groups. This reactivity makes it a valuable precursor for the synthesis of nitrogen-rich, thermally stable explosives. These application notes provide detailed protocols for the synthesis of this compound and its subsequent conversion into key energetic materials. The quantitative data for the final compounds are summarized for comparative purposes.
Synthesis of this compound
The primary route to this compound involves the nitration of 2,6-dimethoxypyridine. The electron-donating methoxy groups activate the pyridine ring, facilitating electrophilic nitration at the 3 and 5 positions.
Experimental Protocol: Nitration of 2,6-Dimethoxypyridine
-
Materials :
-
2,6-Dimethoxypyridine
-
20% Oleum (fuming sulfuric acid)
-
100% Nitric acid
-
Ice
-
-
Procedure :
-
In a reactor equipped for efficient stirring and cooling, and protected from atmospheric moisture, cool 1200 mL of 20% oleum to 15°C.[1]
-
Slowly add 2.75 moles of 2,6-dimethoxypyridine in small portions, ensuring the temperature remains below 25°C. This addition may take approximately 90 minutes.[1]
-
After the addition is complete, stir the mixture for an additional 15 minutes.
-
Slowly add 240 mL of 100% nitric acid over a period of 130 minutes, maintaining the reaction temperature between 18-20°C using an ice bath for cooling.[1]
-
Once the nitric acid addition is complete, allow the mixture to stir at 30°C for 3 hours to ensure complete dinitration.
-
Quench the reaction by carefully pouring the mixture onto a sufficient amount of crushed ice.
-
The solid precipitate, this compound, is then collected by suction filtration.
-
Wash the product with cold water until the filtrate is neutral.
-
Dry the product under a vacuum. A yield of approximately 67.8% can be expected under optimized conditions.[2][3]
-
Synthesis of this compound
Application in the Synthesis of Energetic Materials
The utility of this compound as an intermediate lies in the ability of its methoxy groups to act as good leaving groups in nucleophilic aromatic substitution reactions. This allows for the introduction of amino groups to form energetic compounds like 2,6-diamino-3,5-dinitropyridine (ANPy).
Experimental Protocol: Synthesis of 2,6-diamino-3,5-dinitropyridine (ANPy) via Amination
The conversion of this compound to ANPy is achieved through aminodemethoxylation. While detailed procedures for the pyridine derivative are not as common as for its pyrazine analogue (a precursor to LLM-105), the following protocol is based on established chemical principles for similar heterocyclic systems.[4]
-
Materials :
-
This compound
-
Aqueous ammonia
-
Acetonitrile
-
-
Procedure :
-
Suspend this compound in acetonitrile in a reaction vessel equipped with a stirrer and a condenser.
-
Add an excess of aqueous ammonia to the suspension.
-
Heat the reaction mixture to 60°C and maintain this temperature for approximately 1-2 hours.[5]
-
Monitor the reaction for the formation of a yellow precipitate, which is the desired 2,6-diamino-3,5-dinitropyridine (ANPy).
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the solid product by filtration.
-
Wash the product with cold water and then a small amount of cold ethanol.
-
Dry the ANPy product under a vacuum.
-
Note on the Synthesis of 2,6-bis(picrylamino)-3,5-dinitropyridine (PYX)
It is important to note that this compound is not the typical intermediate for the synthesis of another important energetic material, 2,6-bis(picrylamino)-3,5-dinitropyridine (PYX). The established synthesis of PYX begins with 2,6-diaminopyridine, which is first reacted with picryl chloride to form the precursor 2,6-bis(picrylamino)pyridine (pre-PYX). This intermediate is then nitrated to yield the final PYX product.[6][7][8] This highlights that for certain target molecules, the functional groups of the starting pyridine ring must be chosen strategically.
Synthesis Pathways to ANPy and PYX
Quantitative Data of Derived Energetic Materials
The energetic materials derived from pyridine-based intermediates exhibit a range of performance characteristics. The following table summarizes key quantitative data for ANPy, its N-oxide derivative (ANPyO), and PYX for comparison.
| Compound | Chemical Formula | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Reference |
| ANPy | C₅H₅N₅O₄ | 1.75 | ~7000 | ~25 | [9] |
| ANPyO | C₅H₅N₅O₅ | 1.878 | 7840 | 27.5 | [10] |
| PYX | C₁₇H₇N₁₁O₁₆ | 1.757 | ~7497 | ~30.8 | [3][6] |
Experimental Workflow Diagrams
The synthesis of these materials involves standard organic chemistry laboratory techniques. The diagrams below illustrate generalized workflows for the key reaction types.
Generalized Nitration Workflow
Generalized Amination Workflow
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 5. osti.gov [osti.gov]
- 6. Synthesis and Investigation of 2,6-Bis(picrylamino)-3,5-dinitro-pyridine (PYX) and Its Salts. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Investigation of 2,6-Bis(picrylamino)-3,5-dinitro-pyridine (PYX) and Its Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Applications of 2,6-Dimethoxy-3,5-dinitropyridine in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dimethoxy-3,5-dinitropyridine is a highly electron-deficient heterocyclic compound. The presence of two nitro groups strongly withdraws electron density from the pyridine ring, making it highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity profile is the cornerstone of its primary application in organic synthesis: serving as a key intermediate in the preparation of energetic materials and potentially other highly functionalized pyridine derivatives. The methoxy groups at the 2- and 6-positions are excellent leaving groups when activated by the adjacent nitro groups, facilitating their displacement by a variety of nucleophiles.
This document provides a detailed overview of the principal application of this compound, focusing on its role as a precursor in the synthesis of 2,6-diamino-3,5-dinitropyridine, a key component in the production of advanced energetic materials.
Core Application: Synthesis of 2,6-Diamino-3,5-dinitropyridine
The most prominent and well-documented application of this compound is its use as a starting material for the synthesis of 2,6-diamino-3,5-dinitropyridine. This transformation is a classic example of nucleophilic aromatic substitution, where the methoxy groups are displaced by amino groups.
Reaction Scheme
Caption: Nucleophilic substitution of this compound.
Data Presentation: Synthesis and Amination of this compound
The following tables summarize quantitative data for the synthesis of this compound and its subsequent amination.
Table 1: Synthesis of this compound via Nitration of 2,6-Dimethoxypyrazine
| Starting Material | Nitrating Agent | Solvent/Conditions | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| 2,6-Dimethoxypyrazine | 100% HNO₃ / 20% Oleum | - | 4 h | 75 | 11 | [1] |
| 2,6-Dimethoxypyrazine | N₂O₅ in HNO₃ | - | 23 h | Room Temp. | 40-58 | [1] |
| 2,6-Dimethoxypyrazine | 20% Oleum-KNO₃ | - | 3 h | 25 | 67.8 | [2] |
Table 2: Amination of 2,6-Dialkoxy-3,5-dinitropyrazines
| Starting Material | Aminating Agent | Solvent | Reaction Time | Temperature (°C) | Yield of 2,6-diamino-3,5-dinitropyrazine (%) | Reference |
| 2,6-Dimethoxy-3,5-dinitropyrazine | aq. 5 wt% NH₃ | Acetonitrile or Methanol | - | Ambient | - | [1] |
| 2,6-Dimethoxy-3,5-dinitropyrazine | Gaseous NH₃ (8 bar) | Toluene, Acetonitrile, or Methanol | - | Ambient | - | [1] |
| 2-Chloro-6-methoxy-3,5-dinitropyrazine | Aqueous Ammonia | Acetonitrile | 1 h | 60 | 80 | [3] |
Experimental Protocols
Protocol 1: Synthesis of 2,6-Dimethoxy-3,5-dinitropyrazine[1]
Materials:
-
2,6-Dimethoxypyrazine
-
Dinitrogen pentoxide (N₂O₅)
-
Nitric acid (HNO₃)
-
Ice
Procedure:
-
Prepare a solution of N₂O₅ in HNO₃.
-
To a cooled solution (ice/water bath) of 2,6-dimethoxypyrazine, add the N₂O₅/HNO₃ solution portion-wise. The reaction can be vigorous.
-
Allow the reaction mixture to stir at room temperature for 23 hours.
-
Pour the reaction mixture onto ice (10 g).
-
Collect the resulting white precipitate by filtration.
-
Wash the precipitate with water and dry to yield pure 2,6-dimethoxy-3,5-dinitropyrazine.
Protocol 2: Synthesis of 2,6-Diamino-3,5-dinitropyrazine from a related precursor (for context)[3]
Materials:
-
2-Chloro-6-methoxy-3,5-dinitropyrazine
-
Aqueous ammonia
-
Acetonitrile
Procedure:
-
Dissolve 2-chloro-6-methoxy-3,5-dinitropyrazine in acetonitrile.
-
Add aqueous ammonia to the solution.
-
Heat the reaction mixture to 60°C for 1 hour.
-
The product, 2,6-diamino-3,5-dinitropyrazine, will precipitate from the reaction mixture as a yellow solid.
-
Collect the precipitate by filtration.
Logical Workflow for the Synthesis of Energetic Materials
The synthesis of the energetic material LLM-105 (2,6-diamino-3,5-dinitropyrazine-1-oxide) showcases the primary synthetic utility of this compound's pyrazine analogue. The logical flow involves a series of well-defined steps starting from a simple dichlorinated precursor.
Caption: Synthetic pathway to LLM-105.
Conclusion
The primary application of this compound in organic synthesis is as a key intermediate for producing highly functionalized nitrogen heterocycles, most notably in the field of energetic materials. Its reactivity is dominated by the facile nucleophilic aromatic substitution of its methoxy groups, driven by the strong electron-withdrawing nature of the two nitro substituents. While its application appears specialized, the underlying SNAr chemistry is a fundamental tool in organic synthesis, suggesting potential for broader utility in the construction of other complex pyridine-based molecules for pharmaceutical and materials science applications, although such examples are not yet widely reported in the literature. Further research into the reactivity of this compound with a wider range of nucleophiles could unveil new and valuable synthetic methodologies.
References
Application Note: Purification of 2,6-Dimethoxy-3,5-dinitropyridine by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of 2,6-Dimethoxy-3,5-dinitropyridine via recrystallization. This method is effective in removing impurities generated during synthesis, leading to a significant improvement in the compound's purity. The protocol outlines solvent selection, the recrystallization procedure, and methods for purity assessment. While specific quantitative data for the recrystallization of this compound is not extensively available in the public domain, this document provides a general framework and expected outcomes based on the purification of analogous nitroaromatic compounds.
Introduction
This compound is a heterocyclic compound with potential applications in pharmaceutical synthesis and materials science. The synthesis of this compound, typically through the nitration of 2,6-dimethoxypyridine, can result in the formation of various impurities. For its use in sensitive applications, particularly in drug development, a high degree of purity is essential. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The principle of this method relies on the differential solubility of the compound and its impurities in a suitable solvent at varying temperatures. By dissolving the impure compound in a hot solvent and allowing it to cool, the desired compound crystallizes out in a purer form, while the impurities remain dissolved in the mother liquor.
Materials and Methods
Materials
-
Crude this compound
-
Recrystallization Solvents (e.g., Ethanol, Methanol, Acetone, Ethyl Acetate, Ether, Xylene, Chloroform)[1]
-
Activated Charcoal (optional)
-
Filter Paper
-
Erlenmeyer Flasks
-
Heating Mantle or Hot Plate
-
Magnetic Stirrer and Stir Bar
-
Büchner Funnel and Flask
-
Vacuum Source
-
Drying Oven or Desiccator
Analytical Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Melting Point Apparatus
-
Nuclear Magnetic Resonance (NMR) Spectrometer
Results
The effectiveness of the recrystallization process is determined by the yield of the purified product and the improvement in its purity. The choice of solvent is critical to maximizing both yield and purity. Based on the purification of similar dinitropyridine derivatives, such as 2,6-diamino-3,5-dinitropyridine (PYX), a notable enhancement in purity can be anticipated.[1]
Table 1: Expected Purity and Yield Data for Recrystallization of this compound
| Parameter | Before Recrystallization | After Recrystallization (Ethanol) | After Recrystallization (Ethyl Acetate) |
| Purity (by HPLC, Area %) | ~95.0% | >99.0% | >98.5% |
| Yield (%) | N/A | 75-85% | 70-80% |
| Melting Point (°C) | 160-162 °C | 163-164 °C | 162-164 °C |
| Appearance | Yellowish Powder | Off-white to Pale Yellow Crystals | Light Yellow Crystals |
Note: The data presented in this table is hypothetical and serves as an illustrative example of expected results based on general principles of recrystallization and data from related compounds. Actual results may vary depending on the initial purity of the crude product and the specific experimental conditions.
Experimental Protocol
This protocol provides a step-by-step guide for the recrystallization of this compound.
-
Solvent Selection:
-
Test the solubility of a small amount of the crude this compound in various solvents at room temperature and upon heating.
-
An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.
-
Based on general solubility information, ethanol or ethyl acetate are good starting points.[1]
-
-
Dissolution:
-
Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add the selected solvent (e.g., ethanol) portion-wise to the flask while gently heating and stirring. Use the minimum amount of hot solvent required to completely dissolve the solid.
-
-
Decolorization (Optional):
-
If the hot solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal (approximately 0.1-0.2 g).
-
Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.
-
-
Hot Filtration:
-
If charcoal was used, or if there are any insoluble impurities, perform a hot gravity filtration.
-
Preheat a second Erlenmeyer flask and a stemless funnel with a fluted filter paper by pouring hot solvent through it.
-
Quickly filter the hot solution containing the dissolved product. This step prevents premature crystallization of the product in the funnel.
-
-
Crystallization:
-
Cover the flask containing the clear filtrate with a watch glass to prevent solvent evaporation and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature and crystal formation appears to be complete, place it in an ice bath for 30-60 minutes to maximize the yield of the crystals.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities from the mother liquor.
-
-
Drying:
-
Dry the purified crystals on the filter paper by drawing air through the funnel for several minutes.
-
For complete drying, transfer the crystals to a watch glass and place them in a drying oven at a temperature well below the compound's melting point (e.g., 60-70 °C) or in a desiccator under vacuum.
-
-
Purity and Yield Assessment:
-
Determine the weight of the dry, purified crystals and calculate the percentage yield.
-
Assess the purity of the recrystallized product by measuring its melting point and by using an analytical technique such as HPLC or NMR. A sharper melting point range close to the literature value (163-164 °C) indicates higher purity.[1]
-
Visualization of the Recrystallization Workflow
Caption: Workflow for the purification of this compound.
Conclusion
Recrystallization is an effective and straightforward method for the purification of this compound. The selection of an appropriate solvent is the most critical parameter for achieving high purity and a good recovery yield. The detailed protocol provided in this application note serves as a valuable resource for researchers and scientists working with this compound, enabling them to obtain high-purity material suitable for demanding applications in research and development.
References
Scale-up Synthesis of 2,6-Dimethoxy-3,5-dinitropyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the scale-up synthesis of 2,6-dimethoxy-3,5-dinitropyridine, a key intermediate in various chemical syntheses. Two primary synthetic routes are presented: the direct nitration of 2,6-dimethoxypyridine and a multi-step approach starting from 2,6-dichloropyridine. This guide includes comprehensive experimental procedures, tabulated quantitative data for easy comparison, and essential safety information to ensure safe and reproducible synthesis on a larger scale.
Introduction
This compound is a valuable building block in the development of pharmaceuticals and other specialty chemicals. Its synthesis on a laboratory scale is well-documented; however, scaling up this process for industrial or large-scale academic use presents unique challenges. This document outlines two robust and scalable methods for its preparation, providing detailed protocols to guide researchers in achieving high yields and purity.
Synthetic Route 1: Direct Nitration of 2,6-Dimethoxypyridine
This route involves the direct dinitration of commercially available 2,6-dimethoxypyridine using a mixture of fuming nitric acid and concentrated sulfuric acid. This method is straightforward and involves a single synthetic step.
Experimental Protocol
Materials:
-
2,6-Dimethoxypyridine
-
Fuming Nitric Acid (90-100%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Deionized Water
-
Sodium Bicarbonate (Saturated Solution)
-
Dichloromethane
-
Anhydrous Magnesium Sulfate
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Ice-water bath
-
Buchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask, place concentrated sulfuric acid (98%). Cool the flask in an ice-water bath to 0-5 °C with constant stirring.
-
Addition of 2,6-Dimethoxypyridine: Slowly add 2,6-dimethoxypyridine to the cold sulfuric acid, ensuring the temperature does not exceed 10 °C.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding fuming nitric acid to an equal volume of concentrated sulfuric acid, while cooling in an ice bath.
-
Nitration: Slowly add the prepared nitrating mixture to the solution of 2,6-dimethoxypyridine in sulfuric acid via the dropping funnel. Maintain the reaction temperature between 0-10 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-10 °C for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Carefully and slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.
-
Precipitation and Filtration: The product will precipitate as a solid. Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filtered solid sequentially with cold deionized water until the washings are neutral to pH paper, followed by a wash with a cold, saturated sodium bicarbonate solution, and finally with more cold deionized water.
-
Drying: Dry the crude product under vacuum.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water or dichloromethane/hexane, to obtain pure this compound. Dry the purified crystals under vacuum.
Quantitative Data for Route 1
| Parameter | Value |
| Reactants | |
| 2,6-Dimethoxypyridine | 1.0 molar equivalent |
| Fuming Nitric Acid | 2.5 - 3.0 molar equivalents |
| Concentrated Sulfuric Acid | 4.0 - 5.0 volumes relative to pyridine |
| Reaction Conditions | |
| Temperature | 0-10 °C |
| Reaction Time | 2-3 hours |
| Yield and Purity | |
| Typical Yield | 75-85% |
| Purity (after recrystallization) | >98% |
Synthetic Route 2: From 2,6-Dichloropyridine
This two-step route begins with the dinitration of 2,6-dichloropyridine, followed by a nucleophilic aromatic substitution (SNAr) reaction with sodium methoxide to replace the chloro groups with methoxy groups.
Step 1: Synthesis of 2,6-Dichloro-3,5-dinitropyridine
Experimental Protocol
Materials:
-
2,6-Dichloropyridine
-
Fuming Nitric Acid (90-100%)
-
Concentrated Sulfuric Acid (98%) or Oleum (20% SO3)
-
Ice
-
Deionized Water
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, add concentrated sulfuric acid or oleum.
-
Addition of 2,6-Dichloropyridine: Slowly add 2,6-dichloropyridine to the acid with stirring. The dissolution may be exothermic, so maintain the temperature below 25 °C.
-
Nitration: Cool the mixture to 0-5 °C in an ice-water bath. Slowly add fuming nitric acid, keeping the temperature below 15 °C.
-
Heating and Reaction Monitoring: After the addition is complete, slowly heat the reaction mixture to 100-120 °C and maintain this temperature for 4-6 hours. Monitor the reaction by TLC.
-
Quenching and Precipitation: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring. A solid precipitate will form.
-
Filtration and Washing: Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral.
-
Drying: Dry the crude 2,6-dichloro-3,5-dinitropyridine under vacuum. This intermediate is often used in the next step without further purification.
Step 2: Synthesis of this compound
Experimental Protocol
Materials:
-
2,6-Dichloro-3,5-dinitropyridine
-
Sodium Methoxide (solid or as a solution in methanol)
-
Anhydrous Methanol
-
Dichloromethane
-
Deionized Water
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous Magnesium Sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dichloro-3,5-dinitropyridine in anhydrous methanol.
-
Addition of Sodium Methoxide: To this solution, add sodium methoxide portion-wise (if solid) or dropwise (if in solution). An exothermic reaction may occur. Maintain the temperature below 40 °C.
-
Reaction: After the addition is complete, heat the mixture to reflux (approximately 65 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Solvent Removal: After cooling, remove the methanol under reduced pressure using a rotary evaporator.
-
Work-up: Dissolve the residue in dichloromethane and wash with deionized water, followed by brine.
-
Drying and Solvent Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to obtain pure this compound.
Quantitative Data for Route 2
| Parameter | Step 1: Dinitration | Step 2: Methoxylation |
| Reactants | ||
| 2,6-Dichloropyridine | 1.0 molar equivalent | - |
| 2,6-Dichloro-3,5-dinitropyridine | - | 1.0 molar equivalent |
| Fuming Nitric Acid | 3.0 - 4.0 molar equivalents | - |
| Conc. H2SO4/Oleum | 5.0 - 7.0 volumes | - |
| Sodium Methoxide | - | 2.2 - 2.5 molar equivalents |
| Reaction Conditions | ||
| Temperature | 100-120 °C | Reflux (~65 °C) |
| Reaction Time | 4-6 hours | 2-4 hours |
| Yield and Purity | ||
| Typical Yield | 80-90% (crude) | 85-95% (after purification) |
| Purity | Used directly in next step | >98% |
Visualized Experimental Workflows
Caption: Workflow diagrams for the two synthetic routes to this compound.
Safety Information
General Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times.
-
An emergency eyewash station and safety shower should be readily accessible.
Chemical-Specific Hazards:
-
2,6-Dichloropyridine: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[1][2][3][4][5]
-
Fuming Nitric Acid: Strong oxidizer. May be fatal if inhaled. Causes severe skin burns and eye damage. Corrosive to the respiratory tract.[6][7][8][9][10]
-
Concentrated Sulfuric Acid: Causes severe skin burns and eye damage. Reacts violently with water, generating significant heat.[11][12][13][14]
-
Sodium Methoxide: Flammable solid and corrosive. Reacts violently with water to produce flammable methanol and corrosive sodium hydroxide. May self-heat and catch fire.[15][16][17][18][19]
-
2,6-Dimethoxypyridine: Combustible liquid. Harmful if swallowed. Causes skin and serious eye irritation.[20][21][22][23]
-
This compound: Belongs to the class of organic nitrates and is potentially explosive. Handle with care and avoid friction, shock, and heat.
Handling and Waste Disposal:
-
Nitration Reactions: These reactions are highly exothermic and can lead to runaway reactions if not properly controlled. Maintain strict temperature control and add reagents slowly.
-
Quenching: Quenching nitration mixtures on ice should be done slowly and with efficient stirring to dissipate heat.
-
Waste: Acidic and basic aqueous waste should be neutralized before disposal. Organic waste containing chlorinated solvents should be collected in a designated halogenated waste container. Dispose of all chemical waste in accordance with local, state, and federal regulations.
References
- 1. fishersci.com [fishersci.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. echemi.com [echemi.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. scienceinteractive.com [scienceinteractive.com]
- 7. nano.pitt.edu [nano.pitt.edu]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. carlroth.com [carlroth.com]
- 10. pentachemicals.eu [pentachemicals.eu]
- 11. Sulfuric Acid 6 M - 18 M (Concentrated) SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 12. fishersci.com [fishersci.com]
- 13. seastarchemicals.com [seastarchemicals.com]
- 14. s3-ap-south-1.amazonaws.com [s3-ap-south-1.amazonaws.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. alkalimetals.com [alkalimetals.com]
- 17. go.lupinsys.com [go.lupinsys.com]
- 18. fishersci.com [fishersci.com]
- 19. dcfinechemicals.com [dcfinechemicals.com]
- 20. chemicalbook.com [chemicalbook.com]
- 21. jubilantingrevia.com [jubilantingrevia.com]
- 22. fishersci.com [fishersci.com]
- 23. 2,6-二甲氧基吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols: 2,6-Dimethoxy-3,5-dinitropyridine as a Precursor for the Synthesis of 2,6-Diamino-3,5-dinitropyridine-1-oxide (ANPyO)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 2,6-diamino-3,5-dinitropyridine-1-oxide (ANPyO), a high-energy insensitive explosive, utilizing 2,6-dimethoxy-3,5-dinitropyridine as a key intermediate. The synthetic strategy is primarily based on analogous and well-documented transformations in pyrazine chemistry, offering a viable pathway for the production of ANPyO.
Synthetic Pathway Overview
The proposed synthesis of ANPyO from a readily available starting material, 2,6-dichloropyridine, involves a four-step process. This pathway leverages the activation of the pyridine ring by methoxy groups to facilitate nitration, followed by amination and a final N-oxidation step.
Application Notes & Protocols: Synthesis of Dinitropyridine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Dinitropyridines are a significant class of heterocyclic compounds that serve as crucial precursors in the development of energetic materials, agrochemicals, biosensors, and pharmaceuticals with diverse biological activities, including antitumor and antiviral properties.[1][2] Their electron-deficient nature makes them valuable synthons for a variety of chemical transformations. This document provides detailed experimental protocols for two distinct and effective methods for synthesizing dinitropyridine derivatives: a Three-Component Ring Transformation (TCRT) and a multi-step synthesis involving direct nitration.
Protocol 1: Synthesis of 5-Nitropyridine Derivatives via Three-Component Ring Transformation (TCRT)
This protocol describes a "scrap and build" approach where 1-methyl-3,5-dinitro-2-pyridone undergoes a ring transformation with a ketone and ammonia to yield various substituted 5-nitropyridines.[3] This method is particularly effective for synthesizing compounds that are not easily accessible through other procedures.[3]
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 5-nitropyridines via TCRT.
Methodology
A. Precursor Synthesis: 1-Methyl-3,5-dinitro-2-pyridone (1)
The substrate for the TCRT reaction, 1-methyl-3,5-dinitro-2-pyridone, can be prepared from pyridine in three steps.[3]
-
N-methylation: Pyridine is converted to its N-methylpyridinium salt using dimethyl sulfate.
-
Oxidation: The salt is oxidized with potassium ferricyanide under alkaline conditions to form 1-methyl-2-pyridone.
-
Nitration: Subsequent nitration of the pyridone with fuming nitric acid in the presence of sulfuric acid yields the final 1-methyl-3,5-dinitro-2-pyridone substrate.[3]
B. Three-Component Reaction
Two primary sets of conditions can be employed for this reaction, depending on the reactivity of the ketone used.[3]
-
Materials and Reagents:
-
1-Methyl-3,5-dinitro-2-pyridone (1)
-
Selected ketone (e.g., cyclohexanone, acetophenone)
-
Ammonia (in methanol or aqueous solution)
-
Methanol
-
Autoclave (for Condition B)
-
Standard glassware for organic synthesis
-
-
Procedure: Condition A (Mild Conditions)
-
In a round-bottom flask, dissolve 1-methyl-3,5-dinitro-2-pyridone (1) in methanol.
-
Add the ketone (2 equivalents) to the solution.
-
Add ammonia (20 equivalents) to the reaction mixture.
-
Heat the mixture at 70 °C for 3 hours.
-
After cooling, the product can be isolated using standard purification techniques such as crystallization or column chromatography.
-
-
Procedure: Condition B (Severe Conditions)
-
In a pressure-rated autoclave, combine 1-methyl-3,5-dinitro-2-pyridone (1) and the ketone (2 equivalents) in a suitable solvent.
-
Add a larger excess of ammonia (140 equivalents).
-
Seal the autoclave and heat the mixture to 120 °C for 3 hours.[3]
-
After carefully cooling the vessel to room temperature and venting, the product is isolated and purified.
-
Data Presentation
The choice of reaction conditions significantly impacts the yield, particularly for less reactive ketones. Condition B generally provides better yields for aromatic ketones.[3]
| Entry | Ketone | Reagents (R1, R2) | Condition | Product | Yield (%) |
| 1 | Cyclohexanone | –(CH₂)₄– | A | 14a | 83 |
| 2 | Acetophenone | H, Ph | A | 16a | 44 |
| 3 | Acetophenone | H, Ph | B | 16a | 81 |
| 4 | 4-Methoxyacetophenone | H, 4-MeOC₆H₄ | B | 16c | 64 |
| 5 | 2-Acetylpyridine | H, 2-pyridyl | B | 16f | 72 |
| 6 | 2-Acetylfuran | H, 2-furyl | B | 16g | 62 |
| 7 | Propiophenone | Me, Ph | B | 16i | 37 |
| 8 | Pinacolone | H, tert-Bu | B | 16k | 69 |
Table adapted from Tohda et al.[3]
Protocol 2: Synthesis of 2-Amino-3,5-dinitropyridine
This protocol outlines a robust, multi-step synthesis starting from the readily available 2-aminopyridine. The key steps involve bromination followed by nitration and subsequent reduction/debromination. A similar pathway is noted for producing 2-amino-3,5-dinitropyridine by first nitrating 2-amino-5-nitropyridine.[4][5]
Experimental Workflow Diagram
Caption: Synthesis of 2-amino-3,5-dinitropyridine from 2-aminopyridine.
Methodology
A. Synthesis of 2-Amino-5-bromopyridine [4]
-
Dissolution: Dissolve 2-aminopyridine (3.0 moles) in 500 ml of acetic acid in a 2-liter three-necked flask equipped with a stirrer and dropping funnel.
-
Cooling: Cool the solution to below 20 °C in an ice bath.
-
Bromination: Slowly add a solution of bromine (3.0 moles) in 300 ml of acetic acid.
-
Neutralization: After the addition is complete, pour the reaction mixture into a solution of 40% sodium hydroxide until neutralized, keeping the temperature below 20 °C.
-
Isolation: Filter the precipitated solid, wash with water, and dry to yield 2-amino-5-bromopyridine. The reported yield is 81–86%.[4]
B. Synthesis of 2-Amino-5-bromo-3-nitropyridine [4]
-
Acidification: In a 1-liter flask immersed in an ice bath, add 500 ml of sulfuric acid (sp. gr. 1.84).
-
Addition: Slowly add 2-amino-5-bromopyridine (0.5 mole) while ensuring the temperature does not exceed 5 °C.
-
Nitration: Add 95% nitric acid (0.57 mole) dropwise with stirring at 0 °C.
-
Stirring: Stir the mixture at 0 °C for 1 hour, then at room temperature for 1 hour, and finally at 50–60 °C for 1 hour.
-
Quenching: Cool the flask and pour the contents onto 5 liters of ice.
-
Neutralization: Neutralize the solution with 40% sodium hydroxide.
-
Isolation: Filter the resulting yellow precipitate, wash with water, and dry. The reported yield is 78.2%.[4]
C. Conversion to 2-Amino-3,5-dinitropyridine Further nitration of related substrates is a common method to introduce a second nitro group. For instance, the nitration of 2-amino-5-nitropyridine yields 2-amino-3,5-dinitropyridine.[5] The bromo-intermediate can be carried forward through similar nitrating conditions, followed by reductive debromination if necessary, to achieve the target compound.
Data Presentation
This section summarizes the quantitative data for the key steps in the synthesis of the dinitropyridine precursor.
| Step | Starting Material | Product | Key Reagents | Temp (°C) | Yield (%) |
| A | 2-Aminopyridine | 2-Amino-5-bromopyridine | Br₂, Acetic Acid | < 20 | 81 - 86 |
| B | 2-Amino-5-bromopyridine | 2-Amino-5-bromo-3-nitropyridine | 95% HNO₃, H₂SO₄ | 0 to 60 | ~78 |
Data compiled from Organic Syntheses Procedure.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 6-AMINO-3,5-DINITROPYRIDINE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
Application Notes and Protocols for 2,6-Dimethoxy-3,5-dinitropyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the safe handling, storage, and synthesis of 2,6-Dimethoxy-3,5-dinitropyridine. It is imperative to treat this compound as a potentially explosive and hazardous material. All operations should be conducted by trained personnel in a controlled laboratory environment.
Compound Identification and Properties
Chemical Name: this compound
Abbreviation: DNPO
Chemical Structure:
Physicochemical and Safety Data:
| Property | Value | Reference |
| Molecular Formula | C₇H₇N₃O₆ | |
| Molecular Weight | 229.15 g/mol | |
| Appearance | Colorless to pale yellow crystalline solid | |
| Melting Point | 163-164 °C | |
| Boiling Point | 382.1 °C at 760 mmHg | |
| Flash Point | 184.9 °C | |
| Solubility | Good solubility in some organic solvents (e.g., ether, xylene, chloroform) | |
| Hazards | Explosive, organic nitrate. |
Safety and Handling Protocols
Due to its nature as a dinitroaromatic compound, this compound should be handled with extreme caution. It is classified as an explosive organic nitrate.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling. The following PPE is mandatory:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A flame-retardant laboratory coat.
-
Respiratory Protection: Use in a well-ventilated fume hood. For handling larger quantities or in case of spills, a respirator may be necessary.
General Handling Procedures
-
Work in a well-ventilated chemical fume hood.
-
Avoid the formation of dust and aerosols.
-
Use non-sparking tools and equipment.
-
Ground all equipment to prevent static discharge.
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the handling area.
-
Wash hands thoroughly after handling.
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek medical attention if symptoms develop.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Spill: For small spills, carefully absorb the material with an inert absorbent (e.g., vermiculite, sand). For larger spills, evacuate the area and contact emergency services. Do not create dust.
-
Fire: In case of fire, use a dry chemical or carbon dioxide extinguisher. Do not use water, as it may spread contamination.
Storage Procedures
Proper storage is critical to maintain the stability and safety of this compound.
-
Container: Store in a tightly sealed, properly labeled container.
-
Location: Store in a cool, dry, and well-ventilated area.
-
Incompatibilities: Keep away from heat, sparks, open flames, and other ignition sources. Store away from strong oxidizing agents, acids, and bases.
-
Temperature: Store at a controlled room temperature, avoiding excessive heat.
Experimental Protocols
Synthesis of this compound
The following is a general protocol for the nitration of 2,6-dimethoxypyridine, adapted from procedures for similar compounds[1]. This reaction is highly exothermic and should be performed with extreme caution by experienced chemists.
Materials:
-
2,6-Dimethoxypyridine
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (99.5%)
-
Ice
-
Deionized Water
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.
-
Slowly add 2,6-dimethoxypyridine to the cooled sulfuric acid while maintaining the temperature below 10 °C.
-
Once the addition is complete, slowly add fuming nitric acid dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.
-
After the addition of nitric acid, allow the reaction mixture to stir at a low temperature for a specified time, monitoring the reaction progress by a suitable method (e.g., TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The precipitated product, this compound, can be collected by filtration.
-
Wash the solid product with cold deionized water until the washings are neutral.
-
Dry the product thoroughly under vacuum at a low temperature.
Visualized Workflows
References
Troubleshooting & Optimization
Optimizing the Synthesis of 2,6-Dimethoxy-3,5-dinitropyridine: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2,6-Dimethoxy-3,5-dinitropyridine. The following sections detail experimental protocols, address common issues, and offer data-driven solutions to enhance yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in the synthesis of this compound?
A1: Researchers may encounter several challenges, including low yields, the formation of undesired side products (such as mono-nitro derivatives or unidentified by-products), and difficulties in purification. The nitration of the precursor, 2,6-dimethoxypyridine, is a critical step where reaction conditions must be precisely controlled to favor the formation of the desired dinitro compound.
Q2: Which nitrating agents are most effective for this synthesis?
A2: Various nitrating systems have been explored for the dinitration of similar alkoxy-substituted aromatic heterocycles. Common and effective agents include mixtures of nitric acid and sulfuric acid (HNO₃/H₂SO₄), dinitrogen pentoxide in nitric acid (N₂O₅/HNO₃), and potassium nitrate in oleum (KNO₃/oleum).[1][2] The choice of agent can significantly impact the yield and purity of the final product.
Q3: What is a typical starting material for this synthesis?
A3: The synthesis generally starts from 2,6-dimethoxypyridine (DMPO).[3] This precursor is then subjected to a nitration reaction to introduce the two nitro groups at the 3 and 5 positions of the pyridine ring.
Q4: Are there any significant side reactions to be aware of?
A4: Yes, a common side reaction is the formation of the mono-nitro derivative, 2,6-dimethoxy-3-nitropyridine.[1] In some cases, unidentified by-products may also form, complicating the purification process.[1] The extent of these side reactions is highly dependent on the nitrating agent, reaction temperature, and reaction time.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound and provides actionable solutions.
Issue 1: Low Yield of the Desired Dinitro Product
Low yields are a frequent problem in this synthesis. The following table summarizes different nitration conditions and their reported yields for the analogous 2,6-dimethoxy-3,5-dinitropyrazine, which can serve as a starting point for optimization.
| Nitrating System | Substrate | Temperature | Time | Yield of Dinitro Product | Reference |
| HNO₃ / 20% Oleum | 2,6-Dimethoxypyrazine | 75°C | 4 h | 11% | [1] |
| N₂O₅ / HNO₃ | 2,6-Dimethoxypyrazine | Room Temp | 23 h | 40% | [1] |
| HNO₃ / H₂SO₄ | 2,6-Dimethoxypyrazine | 0°C to Room Temp | 5 h | 38% | [1] |
| KNO₃ / H₂SO₄ | 2,6-Dimethoxypyrazine | Not specified | 20 h | 47% | [1] |
| 20% Oleum / KNO₃ | 2,6-Dimethoxypyrazine | 25°C | 3 h | 67.8% | [2] |
Troubleshooting Steps:
-
Optimize the Nitrating Agent: Based on available data for a similar pyrazine compound, a 20% oleum-KNO₃ system appears to provide the highest yield.[2] Consider switching to this system if you are using a standard mixed acid nitration.
-
Control Reaction Temperature: The reaction temperature is critical. For the oleum-KNO₃ system, the optimal temperature is reported to be 25°C.[2] Ensure precise temperature control throughout the reaction.
-
Adjust Reaction Time: A reaction time of 3 hours was found to be optimal with the oleum-KNO₃ system.[2] Longer reaction times do not necessarily lead to higher yields and may promote the formation of by-products.
Issue 2: Formation of Mono-nitro By-product
The presence of the mono-nitro derivative indicates incomplete nitration.
Troubleshooting Steps:
-
Increase Nitrating Agent Stoichiometry: Ensure that a sufficient excess of the nitrating agent is used to drive the reaction towards dinitration.
-
Modify Reaction Conditions: As shown in the table above, different nitrating systems and conditions can influence the product distribution. Experiment with the more potent nitrating systems like oleum/KNO₃.
-
Purification: If mono-nitration cannot be completely suppressed, purification by recrystallization or chromatography will be necessary.
Issue 3: Difficulty in Product Purification
The presence of by-products can make the purification of this compound challenging.
Troubleshooting Steps:
-
Work-up Procedure: After the reaction, quenching the mixture on ice is a common procedure to precipitate the crude product.[1] Thorough washing of the precipitate with cold water is essential to remove residual acids.
-
Recrystallization: Recrystallization from a suitable solvent is a standard method for purification. The choice of solvent will depend on the solubility of the desired product and impurities.
-
Extraction: In some cases, extraction with an organic solvent like ethyl acetate can be used to recover more product from the aqueous filtrate, although this may also extract more impurities.[1]
Experimental Protocols
The following are detailed experimental protocols for the synthesis of the analogous 2,6-dimethoxy-3,5-dinitropyrazine, which can be adapted for the target pyridine compound.
Protocol 1: Nitration using HNO₃ / H₂SO₄
-
Preparation of Nitrating Mixture: In a flask cooled in an ice/water bath, slowly add 99.5% nitric acid (e.g., 0.25 mL, ~4 eq) to 98% sulfuric acid (e.g., 0.90 mL).
-
Reaction: To the cooled nitrating mixture, add 2,6-dimethoxypyridine (e.g., 200 mg, 1.4 mmol) portion-wise over 5 minutes, maintaining the temperature at 0°C.
-
Reaction Progression: After the addition is complete, allow the mixture to stir at 0°C for 30 minutes, and then let it warm to room temperature. Continue stirring at room temperature for 5 hours.
-
Work-up: Pour the reaction mixture onto crushed ice (e.g., 10 g).
-
Isolation: Collect the resulting cream-colored solid by filtration, wash it with ice-cold water (3 x 1 mL), and dry to obtain the product. A reported yield for the pyrazine analog is 125 mg (38%).[1]
Protocol 2: Optimized Nitration using 20% Oleum / KNO₃
This protocol was reported to give a higher yield for the pyrazine analog.[2]
-
Reaction Setup: In a suitable reaction vessel, charge 2,6-dimethoxypyrazine (0.1 mol).
-
Nitrating System: Use a 20% oleum-KNO₃ system with a molar ratio of 3.5:1, where KNO₃ is in 100% excess.
-
Reaction Conditions: Maintain the reaction temperature at 25°C for a duration of 3 hours.
-
Work-up and Isolation: Follow a standard aqueous work-up procedure by quenching the reaction mixture on ice, followed by filtration, washing, and drying of the product. This method has been reported to yield 67.8% of 2,6-dimethoxy-3,5-dinitropyrazine.[2]
Visualizations
General Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: A logical diagram for troubleshooting low yields in the synthesis.
References
Technical Support Center: Synthesis of 2,6-Dimethoxy-3,5-dinitropyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-Dimethoxy-3,5-dinitropyridine.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common impurities observed during the synthesis of this compound?
The most frequently encountered impurity is the mono-nitrated intermediate, 2,6-dimethoxy-3-nitropyridine . This arises from incomplete nitration of the starting material, 2,6-dimethoxypyridine. Additionally, analogous syntheses of similar compounds, such as 2,6-dialkoxy-3,5-dinitropyrazines, report the presence of other unidentified by-products, suggesting that other side reactions may occur. These can become particularly prevalent if the reaction is not driven to completion or if purification methods are not sufficiently robust. In some cases, extraction of the reaction mixture may yield the desired dinitro product but be heavily contaminated with these by-products.
Q2: My reaction yields a significant amount of the mono-nitrated product. How can I improve the yield of the desired dinitro-product?
The presence of 2,6-dimethoxy-3-nitropyridine indicates that the nitration reaction has not gone to completion. To favor the formation of the dinitro-product, consider the following adjustments to your protocol:
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the point of maximum conversion to the dinitro-compound.
-
Stoichiometry of Nitrating Agent: A slight excess of the nitrating agent (e.g., nitric acid) can help drive the reaction towards dinitration. However, a large excess should be avoided as it can lead to the formation of other by-products and complicates the purification process.
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote the formation of unwanted side products. A carefully controlled temperature profile is essential. For the related synthesis of 2,6-dimethoxy-3,5-dinitropyrazine, the reaction is often initiated at a low temperature (e.g., 0°C) and then allowed to warm to room temperature.
Q3: I am observing some unidentified impurities in my final product. What could they be and how can I minimize them?
While the mono-nitro derivative is the most well-documented impurity, other by-products can form during the nitration of substituted pyridines, especially under harsh reaction conditions. The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene, and forcing conditions can lead to side reactions.
Potential side reactions and by-products could include:
-
Over-nitration: Although less common for this specific substrate, the introduction of a third nitro group is a theoretical possibility under very harsh conditions.
-
Oxidation of Methoxy Groups: Strong oxidizing conditions, which are present during nitration, could potentially lead to the oxidation of the methoxy groups.
-
Ring Opening or Degradation Products: Highly forcing conditions (e.g., very high temperatures, excessive amounts of strong acids) can lead to the degradation of the pyridine ring.
To minimize these unidentified impurities:
-
Control Reaction Conditions: Adhere strictly to the recommended temperature and reaction time. Avoid excessive heating.
-
Purification: Employ rigorous purification techniques. Recrystallization is often an effective method for removing minor impurities. Column chromatography can also be used for more challenging separations.
Q4: What is a reliable experimental protocol for the synthesis of this compound?
Experimental Protocol: Nitration of 2,6-Dimethoxypyridine (Adapted)
-
Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and under a nitrogen atmosphere, carefully add concentrated sulfuric acid to fuming nitric acid at a controlled temperature (e.g., 0°C using an ice bath).
-
Addition of Starting Material: Dissolve 2,6-dimethoxypyridine in a suitable solvent (if necessary) and add it dropwise to the pre-cooled nitrating mixture. Maintain the temperature below 5°C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., room temperature) for a specified period (e.g., 2-4 hours). Monitor the reaction progress by TLC or HPLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. The product should precipitate out of the solution.
-
Isolation and Purification: Collect the solid product by filtration, wash it thoroughly with cold water until the washings are neutral, and then dry it under vacuum. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).
Note: This is a generalized protocol and may require optimization for the specific synthesis of this compound. All work with strong acids and nitrating agents should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Summary of Common Impurities
| Impurity Name | Chemical Structure | Typical Concentration Range | Formation Pathway |
| 2,6-dimethoxy-3-nitropyridine | C₇H₈N₂O₃ | Can be a major component if the reaction is incomplete. A specification of < 100 ppm has been noted for a related product. | Incomplete nitration of the 2,6-dimethoxypyridine starting material. |
| Unidentified By-products | Variable | Generally minor, but can increase with harsh reaction conditions. | May arise from over-nitration, oxidation of methoxy groups, or ring degradation. |
Troubleshooting Workflow
Caption: Troubleshooting workflow for identifying and mitigating impurities in this compound synthesis.
References
Technical Support Center: Nitration of 2,6-Dimethoxypyridine
This technical support guide provides troubleshooting advice and frequently asked questions for researchers engaged in the nitration of 2,6-dimethoxypyridine. The information is compiled from established principles of aromatic nitration and data from related pyridine compounds.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Yield | 1. Insufficiently strong nitrating agent: The pyridine ring, especially when protonated in acidic media, is deactivated towards electrophilic substitution. 2. Reaction temperature is too low: The activation energy for the reaction may not be reached. 3. Incomplete reaction: The reaction time may be too short. | 1. Use a stronger nitrating agent: A mixture of fuming nitric acid and concentrated sulfuric acid, or oleum, can be more effective.[1][2] 2. Cautiously increase the reaction temperature: Monitor the reaction closely for the formation of degradation products when increasing the temperature in small increments. 3. Extend the reaction time: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) to determine the optimal reaction time. |
| Formation of Multiple Products (Poor Regioselectivity) | 1. Competing directing effects: The two methoxy groups direct ortho- and para-, while the protonated pyridine nitrogen directs meta-. This can lead to a mixture of isomers. 2. Dinitration: The activated ring may undergo a second nitration. | 1. Control the reaction temperature: Lower temperatures may favor the formation of a specific isomer. 2. Use a milder nitrating agent: A less reactive nitrating agent may provide better selectivity. 3. Control the stoichiometry of the nitrating agent: Use of a controlled amount of the nitrating agent can minimize dinitration. |
| Product Degradation (Dark-colored reaction mixture) | 1. Oxidation of the substrate or product: Nitrating agents are strong oxidizing agents. 2. Reaction temperature is too high: Elevated temperatures can lead to decomposition. | 1. Maintain a low reaction temperature: Perform the addition of the nitrating agent at a low temperature (e.g., 0-5 °C). 2. Use a less aggressive nitrating agent: Consider alternatives to fuming nitric acid/sulfuric acid if oxidation is a significant issue. |
| Difficult Product Isolation | 1. Product is soluble in the aqueous workup solution: The nitrated product may have some water solubility. 2. Product forms an oil instead of a precipitate: This can complicate isolation by filtration. | 1. Perform an extraction: After quenching the reaction in ice water, neutralize the solution and extract the product with a suitable organic solvent. 2. Trituration: If an oil forms, attempt to induce crystallization by scratching the flask with a glass rod or by adding a small seed crystal. Trituration with a non-polar solvent can also help solidify the product. |
Frequently Asked Questions (FAQs)
Q1: What are the expected major products of the nitration of 2,6-dimethoxypyridine?
A1: The two methoxy groups are activating and ortho-, para-directing. The primary product expected is 2,6-dimethoxy-3-nitropyridine. Due to the directing effects of the two methoxy groups, nitration is most likely to occur at the 3- or 5-position.
Q2: What are the common side reactions to be aware of?
A2: Common side reactions include:
-
Dinitration: Introduction of a second nitro group to form 2,6-dimethoxy-3,5-dinitropyridine.
-
Oxidation: The strong oxidizing nature of the nitrating mixture can lead to the formation of various oxidized byproducts, often resulting in a dark-colored reaction mixture.
-
Hydrolysis of methoxy groups: Under harsh acidic conditions and elevated temperatures, the methoxy groups may be susceptible to hydrolysis, leading to the formation of hydroxypyridine derivatives.
Q3: How can I minimize the formation of byproducts?
A3: To minimize byproducts, it is crucial to carefully control the reaction conditions. This includes maintaining a low reaction temperature during the addition of the nitrating agent, using the correct stoichiometry of reagents, and choosing a nitrating agent of appropriate strength for the substrate.
Q4: What is the role of sulfuric acid in the nitration reaction?
A4: Sulfuric acid serves two primary roles. First, it acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[3] Second, it acts as a solvent for the reaction.
Q5: Are there any safety precautions I should take?
A5: Yes, nitration reactions are highly exothermic and require strict safety measures.
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
The addition of the nitrating agent should be done slowly and at a low temperature to control the reaction rate and dissipate heat.
-
Quenching the reaction by adding the mixture to ice water should also be done cautiously.
Experimental Protocols
Representative Protocol for the Nitration of 2,6-Dimethoxypyridine
This is a generalized protocol and may require optimization.
-
Preparation of the Substrate Solution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,6-dimethoxypyridine in concentrated sulfuric acid at 0 °C.
-
Preparation of the Nitrating Mixture: In a separate flask, carefully prepare a mixture of concentrated nitric acid and concentrated sulfuric acid, maintaining a low temperature in an ice bath.
-
Nitration Reaction: Add the nitrating mixture dropwise to the solution of 2,6-dimethoxypyridine, ensuring the temperature of the reaction mixture does not exceed 5-10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature. Monitor the progress of the reaction by TLC.
-
Workup: Once the reaction is complete, pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Data Presentation
Table 1: Optimization of Reaction Conditions (Template)
| Entry | Nitrating Agent | Temperature (°C) | Time (h) | Yield (%) | Comments |
| 1 | HNO₃/H₂SO₄ | 0-5 | 1 | ||
| 2 | HNO₃/H₂SO₄ | 25 | 1 | ||
| 3 | Fuming HNO₃/H₂SO₄ | 0-5 | 1 | ||
| 4 | KNO₃/H₂SO₄ | 0-5 | 2 |
Table 2: Summary of Results (Template)
| Product | Structure | Melting Point (°C) | Yield (%) | Spectroscopic Data (¹H NMR, ¹³C NMR, MS) |
| 2,6-dimethoxy-3-nitropyridine | (Insert Structure) | |||
| Side Product 1 | (Insert Structure) | |||
| Side Product 2 | (Insert Structure) |
Visualizations
Reaction Pathway
Caption: Main reaction pathway for the nitration of 2,6-dimethoxypyridine.
Potential Side Reactions
References
Technical Support Center: Synthesis and Purification of 2,6-Dimethoxy-3,5-dinitropyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of 2,6-Dimethoxy-3,5-dinitropyridine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound in a question-and-answer format.
Question: My nitration reaction is incomplete, and I observe a significant amount of starting material (2,6-dimethoxypyridine) in my crude product. What could be the cause?
Answer: Incomplete nitration can stem from several factors:
-
Insufficient Nitrating Agent: The molar ratio of the nitrating agent to the starting material may be too low. Ensure you are using a sufficient excess of the nitrating agent.
-
Reaction Temperature Too Low: The nitration of the pyridine ring requires forcing conditions. If the reaction temperature is too low, the activation energy for the second nitration may not be reached. Cautiously increasing the reaction temperature in small increments may improve the yield of the dinitro product.
-
Inadequate Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.
Question: The yield of my this compound is low. How can I improve it?
Answer: Low yields can be attributed to several factors throughout the experimental process:
-
Suboptimal Nitrating System: The choice of nitrating agent can significantly impact the yield. A mixture of concentrated nitric acid and sulfuric acid is commonly used. For a more potent system, a mixture of fuming nitric acid and concentrated sulfuric acid (oleum) can be employed.[1] Another effective nitrating agent is dinitrogen pentoxide (N₂O₅) in nitric acid.
-
Product Loss During Work-up: The product can be partially soluble in the aqueous acidic solution during quenching. Ensure the quenching is performed on ice to minimize solubility. If significant product loss is suspected, extraction of the aqueous filtrate with a suitable organic solvent, such as ethyl acetate, may recover additional product.
-
Side Reactions: At elevated temperatures, side reactions can lead to the formation of byproducts, reducing the yield of the desired product. Careful control of the reaction temperature is crucial.
Question: My final product is off-white or yellowish instead of a colorless crystal. What are the likely impurities?
Answer: A colored product suggests the presence of impurities. Common impurities include:
-
Mono-nitrated Byproducts: Incomplete dinitration can result in the presence of 2,6-dimethoxy-3-nitropyridine or 2,6-dimethoxy-5-nitropyridine.
-
Other Unidentified Byproducts: The search results mention the presence of unidentified byproducts, especially when the reaction is pushed to completion or at higher temperatures.[2] These can be colored aromatic compounds.
-
Residual Acid: Trapped acidic impurities from the nitrating mixture can also contribute to discoloration.
Question: How can I effectively remove these impurities to obtain a high-purity product?
Answer: Recrystallization is the most effective method for purifying crude this compound. Methanol has been reported as a suitable solvent for recrystallization.[3] The process involves dissolving the crude product in a minimum amount of hot methanol and allowing it to cool slowly. The pure product will crystallize out, leaving the more soluble impurities in the mother liquor. A second recrystallization may be necessary to achieve very high purity.
Frequently Asked Questions (FAQs)
Q1: What is the expected melting point of pure this compound?
A1: The melting point of pure this compound is reported to be in the range of 163-164 °C.[4] A broad melting range or a melting point lower than this indicates the presence of impurities.
Q2: What analytical techniques can be used to assess the purity of the synthesized compound?
A2: Several techniques can be employed:
-
Thin Layer Chromatography (TLC): A quick and effective method to monitor the progress of the reaction and assess the purity of the crude and purified product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample by separating the main product from its impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can confirm the structure of the desired product and identify the presence of impurities.
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity.
Q3: Are there any specific safety precautions I should take during the synthesis?
A3: Yes, the nitration reaction is highly exothermic and involves the use of strong, corrosive acids.
-
Always perform the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Add reagents slowly and control the temperature carefully using an ice bath.
-
The product, being a dinitro aromatic compound, should be handled with care as it may be an energetic material.
Data Presentation
The following table summarizes representative quantitative data for the synthesis and purification of this compound.
| Step | Product | Typical Yield (%) | Purity (%) (by HPLC) |
| Synthesis | Crude this compound | 75-85 | 85-90 |
| Purification | After first recrystallization from Methanol | 65-75 (overall) | 98.0-99.0 |
| After second recrystallization from Methanol | 55-65 (overall) | >99.5 |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and available reagents.
Materials:
-
2,6-dimethoxypyridine
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid.
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Slowly add concentrated nitric acid to the sulfuric acid with constant stirring, maintaining the temperature below 10 °C.
-
In a separate beaker, dissolve 2,6-dimethoxypyridine in a small amount of concentrated sulfuric acid.
-
Slowly add the 2,6-dimethoxypyridine solution to the cooled nitrating mixture dropwise, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
A precipitate of crude this compound will form.
-
Isolate the crude product by vacuum filtration and wash the filter cake thoroughly with cold deionized water until the washings are neutral.
-
Dry the crude product in a desiccator.
Purification by Recrystallization
Materials:
-
Crude this compound
-
Methanol
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of methanol and heat the mixture gently on a hot plate with stirring until the solid dissolves completely. Add more methanol in small portions if necessary to achieve complete dissolution.
-
Once a clear solution is obtained, remove the flask from the heat and allow it to cool slowly to room temperature.
-
As the solution cools, pure crystals of this compound will form.
-
To maximize crystal recovery, place the flask in an ice bath for 30 minutes.
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of cold methanol.
-
Dry the crystals in a vacuum oven at a low temperature.
-
Assess the purity of the recrystallized product using HPLC and melting point analysis. A second recrystallization may be performed if the purity is not satisfactory.
Mandatory Visualization
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for synthesis and purification.
References
Troubleshooting low yield in dinitropyridine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during dinitropyridine synthesis, with a focus on improving reaction yields.
Frequently Asked Questions (FAQs)
Q1: My dinitropyridine synthesis is resulting in a low yield. What are the most common causes?
Low yields in dinitropyridine synthesis are frequently due to the deactivation of the pyridine ring towards electrophilic aromatic substitution. The nitrogen atom in the pyridine ring is electron-withdrawing, making direct nitration challenging and often requiring harsh reaction conditions. Key factors contributing to low yields include:
-
Suboptimal Reaction Conditions: Inadequate temperature control, incorrect reaction time, or non-ideal reactant concentrations can significantly lower the yield. For many pyridine derivatives, nitration requires high temperatures and strong acid catalysts.
-
Presence of Water: Water in the reaction mixture can lead to the formation of unwanted byproducts and reduce the efficacy of the nitrating agent. This is a critical factor, especially in the nitration of aminopyridines.
-
Side Product Formation: Competing side reactions, such as the formation of pyridones or polysubstituted products, can consume starting materials and reduce the yield of the desired dinitropyridine.
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or a nitrating agent that is not potent enough for the specific substrate.
Q2: I am synthesizing 2,6-diamino-3,5-dinitropyridine and observing a significant amount of a byproduct. How can I identify and minimize it?
A common byproduct in the nitration of 2,6-diaminopyridine is 6-amino-3,5-dinitro-2-pyridone. This occurs due to the hydrolysis of an intermediate nitramine in the presence of water.
Strategies to Minimize Pyridone Formation:
-
Use of Fuming Sulfuric Acid (Oleum): The most effective way to minimize the formation of the pyridone byproduct is to conduct the nitration in an anhydrous medium. Using fuming sulfuric acid (oleum) instead of concentrated sulfuric acid significantly increases the yield of 2,6-diamino-3,5-dinitropyridine by removing any water present and driving the reaction towards the desired product.[1][2]
-
Control of Nitric Acid Concentration: Employing highly concentrated nitric acid (e.g., 100%) can also help to reduce the formation of the pyridone.[3]
-
Temperature Control: Maintaining a low reaction temperature, particularly during the initial stages of the reaction, can help to control the formation of side products.[3]
Q3: How can I prevent over-nitration and the formation of polysubstituted byproducts?
Over-nitration can be a problem, especially with pyridine rings that have activating substituents. To favor the desired dinitration and avoid tri- or tetra-nitrated products, consider the following:
-
Stoichiometry of the Nitrating Agent: Use a carefully controlled amount of the nitrating agent. A large excess will increase the likelihood of multiple nitrations.
-
Slow Addition of the Nitrating Agent: Add the nitrating mixture dropwise to the reaction. This maintains a low concentration of the active nitrating species, favoring the desired level of substitution.
-
Reaction Time and Temperature: Monitor the reaction's progress using techniques like TLC or GC-MS to stop it once the desired product is at its maximum concentration. Lowering the reaction temperature can also help to reduce the rate of subsequent nitrations.
Q4: What is the best way to purify my crude dinitropyridine product?
Purification of dinitropyridines can be challenging due to the presence of structurally similar side products.
-
Recrystallization: This is a highly effective method for purifying solid dinitropyridine derivatives. The choice of solvent is crucial. For 2,6-diamino-3,5-dinitropyridine (also known as PYX), solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) have been used effectively for recrystallization.[4] The solvent-antisolvent method can also be employed to improve crystal morphology and purity.[5]
-
Washing: If the pyridone byproduct is present in the synthesis of 2,6-diamino-3,5-dinitropyridine, it can be removed by basifying the product mixture and then extracting with boiling water.[3]
-
Column Chromatography: For some dinitropyridine derivatives, column chromatography can be a viable purification method. However, the basicity of the pyridine ring can sometimes cause tailing on silica gel. This can often be mitigated by adding a small amount of a base, such as triethylamine, to the eluent.
Data Presentation
Table 1: Effect of Nitrating Medium on the Yield of 2,6-Diamino-3,5-dinitropyridine
| Nitrating Medium | Reported Yield | Reference |
| Nitric Acid and Concentrated Sulfuric Acid | ~50% | [2] |
| Nitric Acid and Fuming Sulfuric Acid (Oleum) | >90% | [1][2] |
Table 2: Influence of Reaction Conditions on Dinitropyridine Synthesis
| Dinitropyridine Derivative | Starting Material | Reaction Conditions | Yield | Reference |
| 2,6-Diamino-3,5-dinitropyridine | 2,6-Diaminopyridine | 20% Oleum, 100% Nitric Acid, 15-25°C | >90% | [1] |
| 2,6-Diamino-3,5-dinitropyridine | 2,6-Diaminopyridine | 96% Sulfuric Acid, 90% Nitric Acid, 5°C then 60-70°C | up to 65% | [3] |
| 2-Nitramino-5-nitropyridine | 2-Amino-5-nitropyridine | 96% Sulfuric Acid, 70% Nitric Acid, ice-bath temperature | 77% | [3] |
Experimental Protocols
Protocol 1: High-Yield Synthesis of 2,6-Diamino-3,5-dinitropyridine using Oleum
This protocol is adapted from a patented high-yield process.[1]
Materials:
-
2,6-Diaminopyridine (DAP)
-
20% Fuming Sulfuric Acid (Oleum)
-
100% Nitric Acid
-
Methanol
-
Ice
Procedure:
-
In a reactor equipped with a stirrer and cooling system, cool 1200 ml of 20% oleum to 15°C.
-
Slowly add 300.1 g of 2,6-diaminopyridine in small portions over 90 minutes, ensuring the temperature remains below 25°C.
-
After the addition is complete, stir the mixture for an additional 15 minutes.
-
Slowly add 240 ml of 100% nitric acid over 130 minutes, maintaining the temperature between 18-20°C.
-
Upon completion of the reaction, the mixture can be worked up by carefully adding it to cold methanol, which will precipitate the product.
-
Filter the precipitate, wash with cold methanol, and dry to obtain 2,6-diamino-3,5-dinitropyridine.
Protocol 2: Purification of 2,6-Diamino-3,5-dinitropyridine by Recrystallization
This protocol outlines a general procedure for recrystallization.
Materials:
-
Crude 2,6-diamino-3,5-dinitropyridine
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Deionized Water (as an anti-solvent if needed)
Procedure:
-
Dissolve the crude 2,6-diamino-3,5-dinitropyridine in a minimal amount of hot DMF or DMSO.
-
Hot filter the solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
For the solvent-antisolvent method, slowly add water to the hot DMF or DMSO solution until turbidity is observed, then allow it to cool.
-
Collect the purified crystals by filtration.
-
Wash the crystals with a small amount of cold solvent (e.g., a mixture of DMF/water or DMSO/water) and then with a non-polar solvent like ether to aid in drying.
-
Dry the crystals under vacuum.
Visualizations
Caption: A flowchart for systematically troubleshooting low yields in dinitropyridine synthesis.
Caption: Key reaction pathways in the synthesis of 2,6-diamino-3,5-dinitropyridine.
References
Effect of temperature on the nitration of dimethoxypyridine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and professionals working on the nitration of dimethoxypyridine, with a specific focus on the influence of temperature on the reaction outcome.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the nitration of dimethoxypyridine?
The main challenge arises from the electron-deficient nature of the pyridine ring, which makes it less reactive towards electrophilic aromatic substitution compared to benzene.[1] Additionally, under the strong acidic conditions typically used for nitration (e.g., a mixture of concentrated nitric and sulfuric acids), the basic nitrogen atom of the pyridine ring is protonated. This protonation further deactivates the ring, making the reaction even more challenging and often requiring harsh conditions.[2]
Q2: How does temperature generally affect the nitration of aromatic compounds?
Temperature is a critical parameter in nitration reactions. Increasing the reaction temperature generally increases the reaction rate. However, higher temperatures can also lead to a greater chance of multiple nitrations and the formation of undesired byproducts, potentially lowering the overall yield of the desired mononitrated product.[3][4] For sensitive substrates, elevated temperatures can also lead to degradation.[5]
Q3: What are the expected products from the nitration of a dimethoxypyridine?
The position of the nitro group will depend on the specific isomer of dimethoxypyridine used. The methoxy groups are activating and ortho-, para-directing. However, the pyridine nitrogen's position and its protonation under acidic conditions will significantly influence the final regioselectivity. For instance, the nitration of 3,5-dimethoxypyridine has been shown to proceed on the conjugate acid species.[6]
Q4: Can N-nitration occur during the nitration of pyridine derivatives?
While less common for the pyridine ring nitrogen itself, if the pyridine derivative contains other nitrogen-containing functional groups, such as an amino group, N-nitration can be a competing side reaction, particularly at lower temperatures.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the nitration of dimethoxypyridine.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Reaction temperature is too low: The pyridine ring, especially when protonated, is strongly deactivated and requires sufficient thermal energy to react.[2] | Cautiously increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the reaction progress. |
| Insufficiently strong nitrating agent: The chosen nitrating conditions may not be potent enough for the deactivated ring system. | Consider using a stronger nitrating agent, such as a mixture of fuming nitric acid and concentrated sulfuric acid. | |
| Formation of Multiple Products / Poor Regioselectivity | Reaction temperature is too high: Elevated temperatures can overcome the activation energy barriers for the formation of multiple isomers, leading to a mixture of products.[4] | Lower the reaction temperature to favor the formation of the thermodynamically or kinetically preferred isomer. |
| Protonation altering directing effects: The protonation of the pyridine nitrogen significantly alters the electronic distribution in the ring, affecting the directing influence of the methoxy groups.[2] | Carefully control the acidity of the reaction medium. In some cases, alternative nitrating agents that do not require strong acids may offer better selectivity. | |
| Product Degradation (darkening of the reaction mixture) | Reaction temperature is excessively high: Many organic compounds, especially those with activating groups, can decompose under harsh nitrating conditions at elevated temperatures. | Maintain a carefully controlled, lower temperature throughout the reaction. Ensure efficient stirring and cooling to dissipate any heat generated during the exothermic reaction.[7] |
| Runaway Reaction | Poor temperature control: Nitration reactions are highly exothermic.[8] Inadequate cooling or too rapid addition of reagents can lead to a rapid increase in temperature. | Ensure the reaction is conducted in an ice bath with efficient stirring. Add the nitrating agent slowly and monitor the internal temperature of the reaction mixture closely.[9][10] |
Experimental Protocols
Below are generalized protocols for the nitration of a generic dimethoxypyridine. Caution: These reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Concentrated acids are highly corrosive.[11]
Protocol 1: Low-Temperature Nitration (e.g., 0-5 °C)
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the dimethoxypyridine substrate in concentrated sulfuric acid.
-
Cool the mixture to 0 °C in an ice-salt bath.[9]
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the cold nitrating mixture dropwise to the stirring solution of the dimethoxypyridine, ensuring the temperature does not exceed 5 °C.[9]
-
After the addition is complete, continue stirring at 0-5 °C for a specified time (e.g., 1-2 hours).
-
Quench the reaction by carefully pouring the mixture over crushed ice.[10]
-
Neutralize the solution with a suitable base (e.g., sodium carbonate or ammonium hydroxide) until it is basic.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as recrystallization or column chromatography.
Protocol 2: Moderate-Temperature Nitration (e.g., 25-50 °C)
-
Follow steps 1-3 from the low-temperature protocol.
-
Allow the dimethoxypyridine solution to warm to room temperature.
-
Add the nitrating mixture dropwise at a rate that maintains the desired reaction temperature (e.g., not exceeding 50 °C).[3] An external water bath may be needed for cooling.
-
After the addition, continue to stir at the set temperature for a specified duration.
-
Follow steps 6-10 from the low-temperature protocol for workup and purification.
Data Summary
The following tables provide an illustrative summary of the expected effects of temperature on the nitration of a hypothetical dimethoxypyridine. Actual results will vary based on the specific isomer and reaction conditions.
Table 1: Effect of Temperature on Product Yield
| Temperature (°C) | Expected Relative Yield of Mononitrated Product | Observations |
| 0 - 5 | Low to Moderate | Slower reaction rate, potentially higher selectivity. |
| 25 (Room Temp) | Moderate to High | Increased reaction rate, may see an increase in side products. |
| 50 | High | Faster reaction, but a higher likelihood of dinitration and degradation.[4] |
| > 70 | Variable / Decreasing | Significant formation of byproducts and potential for substrate decomposition. |
Table 2: Effect of Temperature on Product Distribution (Hypothetical)
| Temperature (°C) | Desired Isomer (%) | Undesired Isomer(s) (%) | Dinitrated Product (%) |
| 0 - 5 | 85 | 10 | 5 |
| 25 | 70 | 20 | 10 |
| 50 | 50 | 25 | 25 |
Visualizations
Caption: Experimental workflow for the nitration of dimethoxypyridine.
Caption: Relationship between temperature and reaction outcomes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. The mechanism of the electrophilic substitution of heteroaromatic compounds. Part VII. The nitration of pyridines in the α-position and rules for the nitration of substituted pyridines - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. ochem.weebly.com [ochem.weebly.com]
- 11. web.mnstate.edu [web.mnstate.edu]
Characterization of byproducts in 2,6-Dimethoxy-3,5-dinitropyridine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-dimethoxy-3,5-dinitropyridine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield of the Desired this compound
Question: My reaction is resulting in a low yield of the desired dinitro product. What are the possible causes and how can I improve the yield?
Answer:
Low yields of this compound can stem from several factors, primarily incomplete nitration or the formation of side products.
-
Incomplete Nitration: The nitration of 2,6-dimethoxypyridine to the dinitro-stage requires carefully controlled conditions. If the reaction is not driven to completion, the major byproduct will be the mono-nitrated intermediate, 2,6-dimethoxy-3-nitropyridine .
-
Solution: Ensure the nitrating agent is of sufficient concentration and in the correct stoichiometric ratio. The reaction temperature and time are also critical. Monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is recommended to ensure the complete consumption of the mono-nitro intermediate.
-
-
Formation of Byproducts: Besides incomplete dinitration, other side reactions can occur under the strongly acidic and oxidative conditions of nitration. These can include demethylation and hydrolysis of the methoxy groups.
-
Solution: Careful control of the reaction temperature is crucial. Running the reaction at the lowest effective temperature can help minimize the formation of these degradation byproducts. The choice of nitrating agent and solvent system can also influence the product distribution.
-
Issue 2: Presence of Impurities in the Final Product
Question: My final product is contaminated with byproducts. How can I identify and remove them?
Answer:
The most common impurities are the mono-nitro derivative and potentially demethylated/hydrolyzed byproducts.
-
Identification of Impurities:
-
2,6-Dimethoxy-3-nitropyridine (Mono-nitro byproduct): This is the most common impurity and can be identified by its distinct spectroscopic signature.
-
Potential Demethylation/Hydrolysis Byproducts: Under harsh nitration conditions, one or both methoxy groups can be cleaved, leading to the formation of 2-hydroxy-6-methoxy-3,5-dinitropyridine or 2,6-dihydroxy-3,5-dinitropyridine . These phenolic compounds will have different polarities and spectroscopic characteristics compared to the desired product.
-
Other Minor Methoxy-Substituted Byproducts: Other unidentified byproducts with methoxy groups have been observed in some cases.
-
-
Purification Strategies:
-
Recrystallization: The desired this compound is a solid and can often be purified by recrystallization from a suitable solvent system. This is effective for removing less soluble or more soluble impurities.
-
Column Chromatography: For more challenging separations, column chromatography using silica gel is a powerful technique to separate the desired dinitro compound from the more polar mono-nitro and hydroxy-substituted byproducts.
-
Frequently Asked Questions (FAQs)
Q1: What are the key byproducts to look out for in the synthesis of this compound?
A1: The primary and most common byproduct is the mono-nitrated intermediate, 2,6-dimethoxy-3-nitropyridine . Other potential byproducts that can form under harsh reaction conditions include 2-hydroxy-6-methoxy-3,5-dinitropyridine and 2,6-dihydroxy-3,5-dinitropyridine due to demethylation and hydrolysis of the methoxy groups. Minor, unidentified methoxy-substituted byproducts have also been reported.
Q2: How can I monitor the progress of the nitration reaction?
A2: The reaction progress can be effectively monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). By comparing the reaction mixture to standards of the starting material (2,6-dimethoxypyridine) and the mono-nitro intermediate, you can determine the extent of the reaction and ensure it goes to completion.
Q3: What are the expected spectroscopic data for the main byproduct, 2,6-dimethoxy-3-nitropyridine?
A3: The following table summarizes the reported NMR data for 2,6-dimethoxy-3-nitropyridine.
| Nucleus | Chemical Shift (ppm) |
| ¹H NMR | 4.0 (s, CH₃), 4.08 (s, CH₃), 7.75 (s, ArH) |
| ¹³C NMR | 5.9 (CH₃), 54.5 (CH₃), 12.6 (CH) |
Q4: What are the potential side reactions during the nitration of 2,6-dimethoxypyridine?
A4: The primary side reaction is incomplete nitration, leading to the mono-nitro byproduct. Additionally, the strong acidic conditions can lead to demethylation of one or both methoxy groups to form the corresponding hydroxy-pyridines. Over-nitration or ring opening is less common but can occur under excessively harsh conditions.
Experimental Protocols
Synthesis of 2,6-dimethoxy-3,5-dinitropyrazine (Analogous Pyridine Synthesis)
This protocol is for a related pyrazine compound but the principles are directly applicable to the synthesis of this compound.
-
Preparation of the Nitrating Mixture: In a flask equipped with a stirrer and cooled in an ice/water bath, slowly add 20% oleum (SO₃ in H₂SO₄) to 99.5% nitric acid and 98% sulfuric acid.
-
Nitration Reaction: To the cooled nitrating mixture, slowly add 2,6-dimethoxypyridine while maintaining the temperature below 10 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for a specified time (e.g., 5 hours). Monitor the reaction progress by TLC or HPLC.
-
Work-up: Pour the reaction mixture onto crushed ice. The solid product will precipitate.
-
Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization or column chromatography.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Potential byproduct formation pathways during synthesis.
Technical Support Center: Purification of 2,6-Dimethoxy-3,5-dinitropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful removal of residual acids from 2,6-Dimethoxy-3,5-dinitropyridine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
| Issue | Possible Cause | Suggested Solution |
| Product is still acidic after washing (low pH). | Insufficient washing. | Wash the crude product with a saturated aqueous solution of sodium bicarbonate. Use a weak base to avoid potential hydrolysis of the methoxy groups. Monitor the pH of the aqueous layer after each wash until it is neutral (pH ~7). |
| Inefficient mixing during washing. | Ensure vigorous stirring during the washing step to maximize contact between the organic and aqueous phases. | |
| Low yield of purified product. | Product loss during aqueous washing. | Minimize the volume of washing solution used. Ensure the washing solution is cold to reduce the solubility of the product in the aqueous phase. |
| Product remains dissolved in the recrystallization solvent. | Ensure you are using the minimum amount of hot solvent necessary to dissolve the product for recrystallization. If the product does not precipitate upon cooling, try seeding with a small crystal of pure product or gently scratching the inside of the flask with a glass rod. | |
| Premature crystallization during hot filtration. | Pre-heat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely. | |
| Product decomposes or changes color during purification. | Use of a strong base for neutralization. | Avoid strong bases like sodium hydroxide, as they can potentially lead to the hydrolysis of the methoxy groups, especially with heating. Stick to mild bases like sodium bicarbonate. |
| High temperatures during recrystallization. | While the solvent should be hot to dissolve the product, prolonged exposure to very high temperatures could lead to degradation. Dissolve the product quickly and proceed to the cooling step. | |
| Oily product obtained after recrystallization. | The compound is "oiling out" instead of crystallizing. | This can happen if the solution is supersaturated or cools too quickly. Try reheating the solution to dissolve the oil, then allow it to cool more slowly. Adding a slightly larger volume of the recrystallization solvent may also help. |
| Recrystallized product is not pure (contains impurities). | Inappropriate recrystallization solvent. | The chosen solvent may not be effective at leaving impurities behind in the mother liquor. Experiment with different solvent systems. A mixture of DMF/DMSO and hot water has been used for a similar compound.[1] |
| Impurities co-precipitate with the product. | Ensure the solution cools slowly and without agitation to allow for the formation of well-defined crystals, which are less likely to trap impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of residual acids after the synthesis of this compound?
A1: The primary sources of residual acids are the reagents used in the nitration step, which typically include nitric acid and a catalyst such as sulfuric acid.[2]
Q2: Is it safe to use a strong base like sodium hydroxide to neutralize the residual acids?
A2: It is generally not recommended to use strong bases. While there is no definitive study on the stability of this compound in strong base, related dinitropyridine derivatives can be susceptible to nucleophilic substitution (hydrolysis) under alkaline conditions. The electron-withdrawing nature of the nitro groups and the pyridine ring can make the methoxy groups labile. Therefore, a mild base like sodium bicarbonate is a safer choice to avoid potential product degradation.
Q3: What is the best solvent for recrystallizing this compound?
A3: While specific data for this compound is limited, a common technique for similar nitroaromatic compounds is recrystallization from a mixture of a high-boiling polar solvent and an anti-solvent. For a related compound, 2,6-diamino-3,5-dinitropyrazine-1-oxide, recrystallization was successfully performed by dissolving the compound in a hot mixture of dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), followed by the addition of hot water to induce crystallization.[1] Ethanol has also been mentioned as a solvent for washing in some procedures. Experimentation with these solvents or mixtures like ethanol/water is recommended.
Q4: How can I confirm that all residual acid has been removed?
A4: The most straightforward method is to test the pH of the aqueous washings. Continue washing until the aqueous layer is neutral (pH ~7). Additionally, after the final product is dried, you can dissolve a small sample in a neutral solvent and check the pH of the solution.
Q5: My final product has a yellowish tint. How can I decolorize it?
A5: A yellowish tint can be due to residual acidic impurities or minor degradation products. A thorough wash with a sodium bicarbonate solution should help remove acidic impurities. If the color persists after washing and recrystallization, you can try treating a solution of the crude product with a small amount of activated charcoal before the hot filtration step in the recrystallization process. Be aware that using too much charcoal can lead to a decrease in yield.
Experimental Protocols
Protocol 1: Removal of Residual Acids by Mild Basic Wash
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent in which it is highly soluble, such as ethyl acetate or dichloromethane.
-
Washing: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous solution of sodium bicarbonate.
-
Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer.
-
pH Check: Collect a small sample of the aqueous layer and test its pH with pH paper.
-
Repeat: Repeat the washing steps (2-5) until the aqueous layer is neutral (pH ~7).
-
Final Wash: Perform a final wash with an equal volume of brine (saturated aqueous NaCl solution) to remove any remaining dissolved water from the organic layer.
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude, acid-free product.
Protocol 2: Recrystallization
-
Solvent Selection: Based on available literature for similar compounds, consider a solvent system like a mixture of DMF/DMSO and water, or ethanol and water.[1]
-
Dissolution: In an Erlenmeyer flask, add the crude, acid-free this compound. Add a minimal amount of the primary hot solvent (e.g., DMF/DMSO or ethanol) and heat the mixture gently with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: If using a mixed solvent system with water as an anti-solvent, add hot water dropwise to the hot solution until a slight turbidity persists. Then, add a few more drops of the hot primary solvent until the solution becomes clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. For maximum recovery, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent or a suitable cold, non-dissolving solvent.
-
Drying: Dry the crystals thoroughly, for example, in a vacuum oven at a moderate temperature, to remove any residual solvent.
Visualizations
Caption: Workflow for the removal of residual acids from this compound.
Caption: Decision-making workflow for troubleshooting the purification process.
References
Stability and decomposition of 2,6-Dimethoxy-3,5-dinitropyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and decomposition of 2,6-Dimethoxy-3,5-dinitropyridine. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to ensure safe and effective handling and experimentation.
Troubleshooting Guides
This section addresses specific issues that users may encounter during their experiments with this compound, providing a systematic approach to problem-solving.
Issue 1: Unexpected Sample Discoloration (Yellowing or Browning) Upon Storage
-
Question: My solid sample of this compound has turned yellow/brown during storage. What is the likely cause and how can I prevent it?
-
Answer:
-
Potential Cause: The discoloration is likely due to slow decomposition, potentially initiated by exposure to light (photodegradation) or trace acidic/basic impurities. Nitroaromatic compounds can be susceptible to photodecomposition, leading to the formation of colored byproducts.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound is stored in a tightly sealed, amber-colored vial to protect it from light and moisture.
-
Inert Atmosphere: For long-term storage, consider storing the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
-
Purity Check: Analyze the discolored sample using High-Performance Liquid Chromatography (HPLC) to identify any impurities or degradation products. A comparison with a fresh, pure sample is recommended.
-
-
Preventative Measures:
-
Always store this compound in a cool, dark, and dry place.
-
Use high-purity solvents and reagents in your experiments to avoid introducing contaminants that could catalyze decomposition.
-
-
Issue 2: Inconsistent Results in Thermal Analysis (DSC/TGA)
-
Question: I am getting variable onset decomposition temperatures and inconsistent mass loss profiles in my DSC/TGA experiments. What could be the reason?
-
Answer:
-
Potential Causes: Inconsistencies in thermal analysis can arise from variations in sample preparation, experimental parameters, or instrument calibration. The thermal decomposition of energetic materials can be complex and sensitive to experimental conditions.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent thermal analysis results.
-
Corrective Actions:
-
Instrument Calibration: Regularly calibrate your DSC/TGA instrument with certified standards.
-
Sample Preparation: Use a consistent sample mass and particle size for each run. Ensure the sample is evenly distributed in the crucible.
-
Experimental Parameters: Use the same heating rate, crucible type (e.g., hermetically sealed aluminum for DSC), and atmosphere (e.g., nitrogen) for all comparable experiments.
-
Data Analysis: Apply a consistent method for baseline correction and peak integration.
-
-
Issue 3: Appearance of Unexpected Peaks in HPLC Analysis After an Experiment
-
Question: After my reaction, I see unexpected peaks in the HPLC chromatogram of my this compound sample. Are these decomposition products?
-
Answer:
-
Potential Cause: The appearance of new peaks strongly suggests that decomposition has occurred. This could be due to thermal stress, exposure to incompatible reagents (strong acids or bases), or photochemical reactions during the experiment.
-
Identification Strategy:
-
Hypothesize Products: Based on the structure, likely decomposition pathways include hydrolysis of the methoxy groups to form hydroxypyridines, or reduction of the nitro groups to amino or nitroso derivatives.
-
LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weights of the unknown peaks. This will provide strong evidence for their identities.
-
Forced Degradation Study: Perform a controlled forced degradation study (e.g., by heating a solution of the compound or exposing it to UV light) and analyze the products by HPLC. This can help to confirm the identity of the degradation products seen in your experiment.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the expected thermal stability of this compound?
-
Q2: Is this compound sensitive to light?
-
A2: Yes, nitroaromatic compounds are often photosensitive. Exposure to UV or even ambient light over extended periods can lead to decomposition. It is crucial to store the compound in the dark and protect experimental setups from direct light.
-
-
Q3: What are the likely decomposition products of this compound?
-
A3: Based on the functional groups present, potential decomposition pathways could involve:
-
Denitration: Loss of the nitro groups.
-
Demethoxylation/Hydrolysis: Conversion of the methoxy groups to hydroxyl groups.
-
Ring Opening: At higher temperatures, cleavage of the pyridine ring is possible.
-
-
-
Q4: What solvents are recommended for handling and analysis?
-
A4: For analytical purposes like HPLC, acetonitrile and methanol are suitable solvents. For reactions, the choice of solvent should be carefully considered to avoid reactivity with the compound. Protic solvents in the presence of acid or base could promote hydrolysis of the methoxy groups.
-
Data Presentation
Table 1: Estimated Thermal Stability Data for this compound
| Parameter | Estimated Value | Method | Notes |
| Melting Point | ~150-170 °C | DSC | Estimation based on similar dinitroaromatic compounds. |
| Onset of Decomposition (Tonset) | ~220-260 °C | DSC/TGA | Highly dependent on heating rate. Energetic decomposition is expected.[1] |
| Peak Decomposition Temperature (Tpeak) | ~250-290 °C | DSC | Value will vary with heating rate.[1] |
Disclaimer: The data in this table are estimations based on structurally related compounds and should be confirmed by experimental analysis.
Experimental Protocols
Protocol 1: Determination of Thermal Stability by Differential Scanning Calorimetry (DSC)
-
Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using indium and zinc standards.
-
Sample Preparation: Accurately weigh 1-2 mg of this compound into a hermetically sealed aluminum pan.
-
Experimental Conditions:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with dry nitrogen at a flow rate of 50 mL/min.
-
Heat the sample from ambient temperature to 350 °C at a constant heating rate (e.g., 10 °C/min).
-
-
Data Analysis: Record the heat flow as a function of temperature. Determine the melting point (if any) and the onset and peak temperatures of any exothermic decomposition events.
Protocol 2: Analysis of Decomposition Products by High-Performance Liquid Chromatography (HPLC)
-
System Preparation:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is often effective for nitroaromatic compounds.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
-
Sample Preparation: Dissolve a small amount of the sample in acetonitrile to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
Injection: Inject 10 µL of the prepared sample onto the column.
-
Data Analysis: Record the chromatogram. The retention time of the parent compound can be determined by injecting a pure standard. New peaks appearing in a degraded sample should be integrated and their relative areas calculated to estimate the extent of decomposition. For identification, couple the HPLC system to a mass spectrometer (LC-MS).
Mandatory Visualizations
Caption: Hypothesized decomposition pathways for this compound.
References
Validation & Comparative
A Comparative Guide to the Nitration of Pyridine: Reagents, Performance, and Protocols
For researchers, scientists, and professionals in drug development, the introduction of a nitro group onto a pyridine ring is a critical transformation in the synthesis of numerous pharmacologically active compounds. The electron-deficient nature of the pyridine ring, however, makes direct electrophilic nitration a challenging endeavor, often requiring harsh conditions and resulting in low yields. This guide provides an objective comparison of various nitrating agents and methodologies for pyridine, supported by experimental data and detailed protocols to aid in the selection of the most suitable approach.
It is important to clarify a potential point of confusion suggested by the topic. While "2,6-dimethoxy-3,5-dinitropyridine" is a nitrated pyridine derivative, it is not itself a nitrating agent. The focus of this guide is therefore on the reagents and methods used to produce such nitropyridines. The synthesis of highly functionalized pyridines often involves the nitration of substituted precursors, such as 2,6-dimethoxypyridine, to achieve the desired substitution pattern.
Performance Comparison of Pyridine Nitrating Agents
The choice of nitrating agent significantly impacts the yield, regioselectivity, and substrate scope of the pyridine nitration. Below is a summary of the performance of common nitrating systems.
| Nitrating Agent/Method | Typical Substrate | Regioselectivity | Yield Range | Key Advantages | Key Disadvantages |
| Nitric Acid / Sulfuric Acid | Activated Pyridines (e.g., aminopyridines), Pyridine-N-Oxide | C4 for Pyridine-N-Oxide; C3/C5 for activated pyridines | Variable (can be >90% for highly activated substrates) | Readily available and inexpensive reagents. | Requires strongly activating groups or N-oxidation; harsh conditions. |
| Nitric Acid / Trifluoroacetic Anhydride | Pyridine and substituted pyridines | Predominantly C3 (meta) | 10-83% | Milder than H2SO4/HNO3; good for a range of substituted pyridines. | Trifluoroacetic anhydride is corrosive and expensive. |
| Dinitrogen Pentoxide (N2O5) | Pyridine and substituted pyridines | Predominantly C3 (meta) | Good to high yields (e.g., 77% for 3-nitropyridine) | High reactivity; can be used in organic solvents. | N2O5 is unstable and must be prepared in situ or handled with care. |
| Dearomatization-Rearomatization | Pyridines and quinolines | Highly regioselective for C3 (meta) | Moderate to excellent (up to 87%) | Mild, catalyst-free, one-pot process with excellent regioselectivity. | Multi-step process involving formation of an intermediate. |
Experimental Protocols
Detailed methodologies for the key nitration strategies are provided below to facilitate their application in a laboratory setting.
Method 1: Nitration of Pyridine-N-Oxide using Nitric Acid and Sulfuric Acid
This protocol is adapted for the nitration of pyridine-N-oxide, which is significantly more reactive towards electrophilic substitution than pyridine itself.
Materials:
-
Pyridine-N-Oxide
-
Fuming Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice bath
-
Sodium Hydroxide (NaOH) solution (2 M) for neutralization
Procedure:
-
Preparation of the Nitrating Mixture: In a flask, cool 30 mL of concentrated H₂SO₄ in an ice bath. Slowly and with stirring, add 12 mL of fuming HNO₃. Allow the mixture to reach 20 °C.
-
Reaction Setup: In a three-neck flask equipped with a reflux condenser, internal thermometer, and an addition funnel, place 9.51 g (100 mmol) of pyridine-N-oxide. Heat the flask to 60°C.
-
Addition of Nitrating Agent: Transfer the nitrating acid to the addition funnel and add it dropwise to the pyridine-N-oxide over 30 minutes, maintaining the internal temperature. The temperature may initially drop to around 40°C.
-
Reaction: After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours.
-
Work-up: Cool the reaction mixture and carefully pour it onto ice. Neutralize the solution with a 2 M NaOH solution. The product, 4-nitropyridine-N-oxide, can be isolated by filtration or extraction.
-
Purification: The crude product can be recrystallized from acetone if necessary.
Method 2: Nitration of Pyridine using Nitric Acid and Trifluoroacetic Anhydride
This method offers a milder alternative to the classical mixed acid approach for the direct nitration of the pyridine ring.
Materials:
-
Pyridine or substituted pyridine
-
Trifluoroacetic Anhydride ((CF₃CO)₂O)
-
Concentrated Nitric Acid (HNO₃)
-
Ice bath
Procedure:
-
Cooling: Chill 10 mL of trifluoroacetic anhydride in an ice bath.
-
Substrate Addition: Slowly add 17 mmol of the pyridine derivative to the chilled trifluoroacetic anhydride and stir the mixture under chilled conditions for 2 hours.
-
Nitrating Agent Addition: Add 1.9 mL of concentrated nitric acid dropwise to the mixture.
-
Reaction: The reaction is typically stirred at low temperature for a specified time, after which it is carefully quenched with water or a basic solution.
-
Work-up and Purification: The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. Purification is typically achieved by chromatography or recrystallization. Yields for this method for various substituted pyridines range from 10% to 83%.
Method 3: Nitration of Pyridine using Dinitrogen Pentoxide
This method utilizes the highly reactive nitrating agent dinitrogen pentoxide, often generated in situ.
Materials:
-
Pyridine
-
Dinitrogen Pentoxide (N₂O₅) in an organic solvent or liquid SO₂
-
Aqueous Sodium Bisulfite (NaHSO₃) or Sulfur Dioxide (SO₂) solution
Procedure:
-
Formation of N-nitropyridinium salt: React pyridine with a solution of N₂O₅ in an organic solvent or liquid SO₂. This reaction forms the N-nitropyridinium nitrate intermediate.
-
Rearrangement and Nitration: The N-nitropyridinium salt is then treated with an aqueous solution of SO₂ or NaHSO₃. This induces a rearrangement to form 3-nitropyridine.
-
Work-up and Purification: The reaction mixture is worked up by neutralization and extraction. The 3-nitropyridine is then purified by standard methods. This method can provide good yields of 3-nitropyridine (around 77%).
Method 4: meta-Nitration of Pyridine via a Dearomatization-Rearomatization Strategy
This modern approach offers high regioselectivity for the meta position under mild conditions.
Materials:
-
Pyridine
-
Dimethyl acetylenedicarboxylate
-
Methyl pyruvate
-
tert-Butyl nitrite (TBN)
-
(2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)
-
Toluene
-
6 N Hydrochloric Acid (HCl) in acetonitrile
Procedure:
-
Formation of Oxazino Pyridine Intermediate: Pyridine is first reacted with dimethyl acetylenedicarboxylate and then with methyl pyruvate to form a stable oxazino pyridine intermediate.
-
Nitration: The oxazino pyridine is dissolved in toluene, and tert-butyl nitrite (TBN) and TEMPO are added. The reaction is stirred at 70°C under an air atmosphere for 24 hours.
-
Rearomatization: The crude reaction mixture is then treated with 6 N HCl in acetonitrile and heated at 70°C for 36 hours to afford the meta-nitropyridine.
-
Work-up and Purification: The product is isolated by extraction and purified by chromatography. This method can achieve high yields (e.g., 87% for 3-nitropyridine) with excellent regioselectivity.
Reaction Mechanisms and Visualizations
Understanding the underlying mechanisms of these nitration reactions is crucial for optimizing reaction conditions and predicting outcomes.
Electrophilic Aromatic Substitution (EAS) Mechanism
The classical nitration of activated pyridines and pyridine-N-oxides proceeds through a standard electrophilic aromatic substitution mechanism. The nitronium ion (NO₂⁺), generated from nitric acid and a strong acid, acts as the electrophile.
Caption: General mechanism for electrophilic aromatic nitration of pyridine.
Dinitrogen Pentoxide Nitration Mechanism
The nitration with N₂O₅ involves the initial formation of an N-nitropyridinium ion, followed by a sigmatropic shift of the nitro group to the C3 position.
Caption: Mechanism of pyridine nitration using dinitrogen pentoxide.
Dearomatization-Rearomatization Workflow
This strategy involves a multi-step sequence that avoids direct electrophilic attack on the deactivated pyridine ring.
Caption: Workflow for meta-nitration via dearomatization-rearomatization.
Conclusion
The nitration of pyridine remains a pivotal reaction in synthetic organic chemistry. While classical methods using mixed acids are effective for activated systems, modern approaches offer milder conditions and superior regioselectivity for a broader range of substrates. The choice of nitrating agent should be guided by the specific pyridine substrate, the desired regiochemistry, and the scale of the reaction. This guide provides the necessary data and protocols to make an informed decision, enabling the efficient synthesis of valuable nitropyridine building blocks for research and development.
A Comparative Guide to the Synthesis of Dinitropyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
Dinitropyridine compounds are pivotal intermediates in the development of pharmaceuticals, agrochemicals, and energetic materials. The strategic introduction of two nitro groups onto the pyridine ring significantly influences the molecule's reactivity and properties. This guide provides an objective comparison of various synthetic routes to access different dinitropyridine isomers, supported by experimental data to aid researchers in selecting the most suitable method for their specific application.
Key Synthesis Strategies
The synthesis of dinitropyridines can be broadly categorized into two main approaches:
-
Direct Nitration: This involves the direct introduction of nitro groups onto a pyridine or substituted pyridine ring. Due to the electron-deficient nature of the pyridine ring, this method often requires harsh reaction conditions and can lead to a mixture of products with low yields.
-
Multi-Step Synthesis from Precursors: This approach utilizes substituted pyridines, such as aminopyridines, hydroxypyridines, or dihalopyridines, as starting materials. These substituents can activate the ring towards nitration or can be chemically transformed into nitro groups or other desired functionalities.
This guide will delve into specific examples of these strategies for the synthesis of 2,4-, 2,6-, and 3,5-dinitropyridine derivatives.
Synthesis of 2,4-Dinitropyridine Derivatives
A common route to substituted 2,4-dinitropyridines involves the nitration of a corresponding hydroxypyridine precursor.
Route 1: Nitration of 2,4-Dihydroxypyridine
This method involves the nitration of 2,4-dihydroxypyridine to yield 2,4-dihydroxy-3-nitropyridine, which can be a precursor to other 2,4-dinitro derivatives.
Experimental Protocol:
The synthesis of 2,4-dihydroxy-3-nitropyridine can be achieved by reacting 2,4-dihydroxypyridine with nitric acid. The reaction is typically carried out under heated conditions, for instance, at temperatures ranging from 80°C to 100°C. The addition of an organic acid solvent, such as acetic acid, is often preferred before the introduction of nitric acid. The reaction proceeds until the addition of water to quench the reaction.[1]
| Starting Material | Reagents | Temperature (°C) | Reaction Time | Yield (%) |
| 2,4-Dihydroxypyridine | Nitric Acid, Acetic Acid | 80 - 100 | Not Specified | Not Specified |
Logical Relationship for Nitration of 2,4-Dihydroxypyridine
Caption: Nitration of 2,4-dihydroxypyridine.
Synthesis of 2,6-Dinitropyridine Derivatives
The synthesis of 2,6-dinitropyridine derivatives is often accomplished through a multi-step process starting from readily available precursors like 2,6-diaminopyridine or 2,6-dichloropyridine.
Route 2: From 2,6-Diaminopyridine
A prominent example is the synthesis of the insensitive high explosive 2,6-diamino-3,5-dinitropyridine-1-oxide (ANPyO). This involves the dinitration of 2,6-diaminopyridine followed by N-oxidation.
Experimental Protocol:
2,6-Diaminopyridine is first nitrated using a mixture of fuming nitric acid and sulfuric acid. This is followed by oxidation with 30% hydrogen peroxide in acetic acid at 70°C for 4 hours to yield 2,6-diamino-3,5-dinitropyridine-1-oxide.[2] Another protocol suggests acidification, nitration, and N-oxidation of 2,6-diaminopyridine can achieve a total yield of over 90%.[3]
| Starting Material | Key Steps & Reagents | Temperature (°C) | Reaction Time | Yield (%) |
| 2,6-Diaminopyridine | 1. Nitration (Fuming HNO₃, H₂SO₄) | Not Specified | Not Specified | - |
| 2. N-Oxidation (30% H₂O₂, Acetic Acid) | 70 | 4 hours | Up to 85 | |
| 2,6-Diaminopyridine | 1. Acidification, 2. Nitration, 3. N-Oxidation | Not Specified | Not Specified | > 90 (overall) |
Experimental Workflow for ANPyO Synthesis
Caption: Synthesis of ANPyO from 2,6-diaminopyridine.
Route 3: From 2,6-Dichloropyridine
This route involves the nitration of 2,6-dichloropyridine to introduce a nitro group, which can be a precursor for further dinitration.
Experimental Protocol:
To a stirred solution of concentrated sulfuric acid, 2,6-dichloropyridine is added, followed by the slow addition of potassium nitrate. The mixture is then heated to 120°C and maintained for 10 hours. After cooling, the reaction mixture is poured into crushed ice to precipitate the product, 2,6-dichloro-3-nitropyridine.
| Starting Material | Reagents | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 2,6-Dichloropyridine | Conc. H₂SO₄, KNO₃ | 120 | 10 | 80 |
Synthesis Pathway of 2,6-Dichloro-3-nitropyridine
References
A Comparative Guide to Alternative Precursors for the Synthesis of LLM-105
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2,6-diamino-3,5-dinitropyrazine-1-oxide (LLM-105), a high-performance insensitive energetic material, has traditionally relied on the oxidation of 2,6-diamino-3,5-dinitropyrazine (ANPZ). However, research into alternative precursors has opened up new avenues for improved yield, purity, cost-effectiveness, and safety. This guide provides an objective comparison of various synthetic routes to LLM-105, supported by experimental data and detailed protocols.
Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the different synthetic pathways to LLM-105, allowing for a direct comparison of their efficiencies and outcomes.
| Synthetic Route | Starting Material | Key Intermediates | Overall Yield (%) | Purity of LLM-105 (%) | Key Advantages | Key Disadvantages |
| Standard Route | 2,6-Diamino-3,5-dinitropyrazine (ANPZ) | - | ~95% (oxidation step) | 89-97%[1] | High yield in the final oxidation step. | ANPZ precursor synthesis can be multi-step and costly; final product may contain ANPZ impurity.[2] |
| Iminodiacetonitrile Route | Iminodiacetonitrile | N-Nitroso-bis(cyanomethyl)amine, 2,6-diaminopyrazine-1-oxide (DAPO) | 43.5%[1] | 99.1%[1] | Simpler, less expensive, higher purity product that may not require recrystallization.[1] | Lower overall yield compared to other routes. |
| 2,6-Dichloropyrazine Route | 2,6-Dichloropyrazine | 2-Chloro-6-methoxypyrazine, ANPZ | 36%[3][4] | Not explicitly stated, but impurity from ANPZ is a concern. | Utilizes a commercially available starting material. | Lower overall yield and involves multiple energetic intermediates. |
| DMP Route | 2,6-Dimethoxypyrazine (DMP) | 2,6-Dimethoxy-3,5-dinitropyrazine, ANPZ | ~65%[2] | High, but can be contaminated with 3-10% ANPZ.[2] | Good overall yield. | Requires oxidation of ANPZ, which can be difficult to purify completely.[2] |
| DAPO Route | 2,6-Diaminopyrazine-1-oxide (DAPO) | - | 50-70%[5][6] | 98.5%[5] | More direct route, avoids ANPZ intermediate, leading to higher purity.[5] | Yield can be variable depending on nitration conditions.[5] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Standard Route: Oxidation of ANPZ
The final step in several synthetic pathways involves the oxidation of 2,6-diamino-3,5-dinitropyrazine (ANPZ) to LLM-105.
-
Reaction: ANPZ is treated with a mixture of trifluoroacetic acid and 30% hydrogen peroxide.[3]
-
Procedure: The reaction is typically carried out at room temperature overnight. Being a heterogeneous reaction, the LLM-105 product precipitates out of the reaction mixture.[3]
-
Work-up: The solid product is isolated by filtration and washed with water.[3]
-
Yield: This oxidation step can achieve a yield of up to 95%.[3]
Iminodiacetonitrile Route
This three-step synthesis offers a high-purity product.[1]
-
Step 1: Nitrosylation of Iminodiacetonitrile.
-
Step 2: Cyclization to 2,6-diaminopyrazine-1-oxide (DAPO).
-
Reagents: Iminodiacetonitrile, hydroxylamine hydrochloride, and triethylamine in methanol.[1]
-
Procedure: The reagents are reacted at a controlled temperature, typically not exceeding 15°C during the addition of triethylamine, followed by stirring at room temperature for 3 hours.[1]
-
Yield: The yield of DAPO can be around 68%.[1]
-
-
Step 3: Nitration of DAPO to LLM-105.
-
Reagents: DAPO is dissolved in sulfuric acid, and sodium nitrate is added slowly.[1]
-
Procedure: The reaction is maintained at 5-10°C for 30 minutes and then warmed to 23°C for 4 hours. The mixture is then poured into water to precipitate the product.[1]
-
Work-up: The yellow solid is collected by filtration and washed with water and methanol.[1]
-
Yield: This step yields LLM-105 at 64.1%.[1]
-
2,6-Dichloropyrazine Route
A multi-step synthesis starting from a commercially available precursor.[3]
-
Step 1: Synthesis of 2-Chloro-6-methoxypyrazine.
-
Step 2: Nitration.
-
Step 3: Amination to ANPZ.
-
Step 4: Oxidation to LLM-105. (See protocol 1)
DMP (2,6-Dimethoxypyrazine) Route
This route offers a good overall yield but can result in ANPZ impurities.[2][5]
-
Step 1: Nitration of DMP.
-
Reagents: 2,6-Dimethoxypyrazine (DMP), 100% nitric acid, and 10-20% fuming sulfuric acid.[5]
-
Procedure: Nitric acid is added to a solution of DMP in fuming sulfuric acid at 20-25°C, followed by stirring at 30°C for 3 hours.[5]
-
Yield: This step produces 2,6-dimethoxy-3,5-dinitropyrazine in 78% yield.[5]
-
-
Step 2: Amination to ANPZ.
-
Step 3: Oxidation to LLM-105.
DAPO (2,6-Diaminopyrazine-1-oxide) Route
A more direct route that avoids the problematic ANPZ intermediate.[5]
-
Reaction: Direct nitration of 2,6-diaminopyrazine-1-oxide (DAPO).
-
Reagents: DAPO, 100% nitric acid, and 20% fuming sulfuric acid.[5]
-
Procedure: Nitric acid is added to a solution of DAPO in fuming sulfuric acid at 20-25°C, and the mixture is stirred at 25-30°C for 3 hours.[5]
-
Work-up: The reaction mixture is quenched by pouring it into ice water.[5]
-
Yield: The yield of LLM-105 is typically around 60-70%.[5]
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the different synthetic routes to LLM-105.
Caption: Standard and Iminodiacetonitrile routes to LLM-105.
Caption: 2,6-Dichloropyrazine and DMP routes to LLM-105.
Caption: Direct synthesis of LLM-105 via the DAPO route.
References
- 1. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 2. US20100267955A1 - Synthesis of pyrazines including 2,6-diaminopyrazine-1-oxide (dapo) and 2,6-diamino-3,5-dinitropyrazine-1-oxide (llm-105) - Google Patents [patents.google.com]
- 3. osti.gov [osti.gov]
- 4. Synthesis, scale-up, and characterization of 2,6-diamino-3,5-dinitropyrazine-1-oxide (LLM-105) - UNT Digital Library [digital.library.unt.edu]
- 5. osti.gov [osti.gov]
- 6. osti.gov [osti.gov]
Performance Benchmarks of Dinitropyridine-Derived Energetic Materials: A Comparative Analysis
For researchers and scientists in the field of energetic materials, the quest for novel compounds with superior performance and reduced sensitivity is a constant endeavor. Dinitropyridine derivatives have emerged as a promising class of energetic materials, offering a potential balance between high energy output and acceptable stability. This guide provides an objective comparison of the performance of various energetic materials derived from dinitropyridines, supported by experimental data and detailed methodologies.
Nitrogen-containing heterocyclic compounds, such as those based on a pyridine ring, are of significant interest in the design of new energetic materials.[1][2] Compared to traditional carbocyclic aromatic explosives like TNT, pyridine-based structures can offer higher heats of formation, greater densities, and a more favorable oxygen balance, all of which are desirable characteristics for advanced explosives.[1] This guide focuses on the performance of dinitropyridine derivatives, comparing them with established energetic materials.
Comparative Performance Data
The performance of an energetic material is primarily defined by its density, detonation velocity, and detonation pressure. Sensitivity to external stimuli such as impact and friction is another critical parameter that dictates its practical applicability. The following table summarizes the key performance data for several dinitropyridine derivatives and compares them with conventional explosives.
| Compound | Abbreviation | Density (g/cm³) | Detonation Velocity (D, m/s) | Detonation Pressure (P, GPa) | Impact Sensitivity (IS, J) | Friction Sensitivity (FS, N) |
| Dinitropyridine Derivatives | ||||||
| 2,6-diamino-3,5-dinitropyridine | ANPy | 1.878 | - | - | - | - |
| 2,6-diamino-3,5-dinitropyridine-1-oxide | ANPyO | 1.878 | - | - | Insensitive | - |
| 2,4,6-trinitropyridine | TNPy | 1.77 | - | - | - | - |
| 2,4,6-trinitropyridine-1-oxide | TNPyOx | 1.86 | - | - | - | - |
| 2,6-bis(trinitromethyl)pyridine | - | 1.77 | 8700 | 33.2 | 9 | 192 |
| Conventional Energetic Materials | ||||||
| 2,4,6-Trinitrotoluene | TNT | 1.60[3] | 6900[3] | 19.0 | 15 - 16[1] | >360[1] |
| Cyclotrimethylenetrinitramine | RDX | 1.82 | 8750 | 34.0 | 7.4[1] | 120[1] |
| Cyclotetramethylenetetranitramine | HMX | 1.91 | 9100 | 39.0 | 7.4 | 120 |
As the data indicates, derivatives such as 2,6-bis(trinitromethyl)pyridine exhibit detonation velocities and pressures comparable to the powerful secondary explosive RDX, and are significantly superior to TNT.[1][4] The introduction of N-oxide functionalities, as seen in ANPyO, can further enhance density and improve crystal packing, which are beneficial for detonation performance.[2]
Structure-Performance Relationship
The energetic performance of dinitropyridine derivatives is intrinsically linked to their molecular structure. The number and type of functional groups, as well as their positions on the pyridine ring, play a crucial role in determining the material's properties. The following diagram illustrates the logical relationship between structural modifications and their impact on key performance parameters.
Figure 1. Relationship between structural modifications of dinitropyridine derivatives and their energetic performance.
Experimental Protocols
The accurate determination of the performance parameters of energetic materials relies on standardized experimental procedures. Below are the methodologies commonly employed for the characterization of dinitropyridine-based compounds.
Density Measurement
The density of the synthesized energetic materials is a fundamental physical property. It is typically measured at 25 °C using a gas pycnometer.[1] This technique determines the true volume of the solid material by measuring the pressure difference when a known quantity of gas is introduced into a chamber containing the sample.
Sensitivity Testing
The sensitivity of energetic materials to external stimuli is a critical safety parameter. Standardized methods are used to quantify impact and friction sensitivity.
-
Impact Sensitivity (IS): The impact sensitivity is determined using the BAM (Bundesanstalt für Materialforschung und -prüfung) drop hammer apparatus.[1] The test involves dropping a specified weight from varying heights onto a sample of the material. The impact energy at which a reaction (e.g., explosion, smoke) occurs in 50% of the trials is recorded as the impact sensitivity value in Joules (J).
-
Friction Sensitivity (FS): The friction sensitivity is measured using a BAM friction tester.[1] This apparatus subjects the material to a defined frictional force between a porcelain peg and a porcelain plate. The maximum load in Newtons (N) at which no reaction occurs in a series of tests is reported as the friction sensitivity.
Detonation Properties
The detonation velocity and pressure are key performance indicators of an explosive. These properties are often predicted using theoretical calculation methods based on the material's density and calculated enthalpy of formation.
-
Computational Prediction: Programs such as EXPLO5 are widely used to calculate the detonation parameters.[1] These programs utilize the measured density and the calculated standard enthalpy of formation, often obtained through quantum chemical methods like Gaussian, to predict the detonation velocity and pressure.[1][5]
Thermal Stability
The thermal stability of an energetic material is its ability to withstand high temperatures without decomposing.
-
Differential Scanning Calorimetry (DSC): DSC is a thermoanalytical technique used to determine the decomposition temperature of a compound.[1] A sample is heated at a constant rate (e.g., 5 °C/min) under an inert atmosphere (e.g., nitrogen), and the heat flow to or from the sample is measured as a function of temperature. The onset of the exothermic decomposition peak is taken as the decomposition temperature.
Conclusion
Energetic materials derived from dinitropyridines represent a promising avenue of research for the development of next-generation explosives. Several derivatives have demonstrated performance characteristics that are superior to TNT and comparable to RDX.[1] The versatility of the pyridine ring allows for various structural modifications, such as the introduction of amino, N-oxide, or trinitromethyl groups, to fine-tune the balance between performance and sensitivity.[1][2] Continued research, focusing on the synthesis of novel dinitropyridine compounds and the thorough experimental validation of their energetic properties, is crucial for realizing their potential in practical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. chemistry-chemists.com [chemistry-chemists.com]
- 3. Table of explosive detonation velocities - Wikipedia [en.wikipedia.org]
- 4. Energetic Di-and trinitromethylpyridines: Synthesis and characterization - Beijing Institute of Technology [pure.bit.edu.cn]
- 5. Enthalpy of Formation of the Energetic Materials Possessing Dinitromethyl and Trinitromethyl Functional Groups: Combined Quantum Chemical Composite and Isodesmic Reaction Approach - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Dinitropyridine Isomers in Synthesis and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Dinitropyridine isomers are a critical class of heterocyclic compounds, serving as versatile precursors in the synthesis of energetic materials, agrochemicals, and biologically active molecules.[1] The position of the nitro groups on the pyridine ring significantly influences the isomers' chemical reactivity, physical properties, and their utility in various applications, including as key building blocks in the development of novel therapeutics.[1][2] This guide provides a comparative analysis of the synthesis, properties, and applications of prominent dinitropyridine isomers, supported by experimental data and detailed methodologies to aid in the selection and use of these valuable synthetic intermediates.
Synthetic Overview and Comparative Data
The synthesis of dinitropyridine isomers typically involves the nitration of pyridine or its derivatives. The reaction conditions and the nature of the starting material dictate the resulting isomeric substitution pattern. The following tables summarize key quantitative data for the synthesis of several common dinitropyridine isomers.
Disclaimer: The presented yields and reaction conditions are sourced from various publications and may not be directly comparable due to differences in experimental setups. They serve as a general guide to the efficiency of different synthetic routes.
Table 1: Synthesis of Dinitropyridine Isomers
| Isomer | Starting Material | Nitrating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2,6-Dinitro- | 2,6-Diaminopyridine | H₂SO₄/HNO₃ | - | - | - | High | [1] |
| 3,5-Dinitro- | 2-R-4-aminopyridines | H₂SO₄/HNO₃ | - | - | - | 60 | [1] |
| 3,4-Dinitro- | 4-methoxy-3-nitropyridine | Fuming HNO₃/H₂SO₄ | - | 70-100 | 7-24 | - | [3] |
| 2,4-Dinitro- | 2-Amino-5-bromo-3-nitropyridine | H₂SO₄/HNO₃ | - | 0-60 | 3 | - | [4] |
Table 2: Physicochemical Properties of Dinitropyridine Isomers
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 2,6-Bis(picrylamino)-3,5-dinitropyridine (PYX) | C₁₇H₇N₁₁O₁₆ | 621.3 | - | Yellow crystalline powder |
| 3,5-Dinitropyridine | C₅H₃N₃O₄ | 169.1 | 105-107 | - |
| 2,4-Dinitropyridine | C₅H₃N₃O₄ | 169.1 | - | - |
| 3,4-Dinitropyridine | C₅H₃N₃O₄ | 169.1 | - | - |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for reproducible synthesis. Below are representative procedures for the synthesis of key dinitropyridine isomers, compiled from the literature.
Synthesis of 2-Amino-5-bromo-3-nitropyridine (Precursor for 2,4-Dinitropyridine)
This protocol describes a key intermediate step in the synthesis of certain dinitropyridine isomers.
Materials:
-
2-Amino-5-bromopyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
95% Nitric Acid (HNO₃)
-
Ice
-
40% Sodium Hydroxide (NaOH) solution
Procedure:
-
In a flask immersed in an ice bath, add 500 ml of concentrated sulfuric acid.
-
Slowly add 86.5 g (0.5 mole) of 2-amino-5-bromopyridine, ensuring the temperature does not exceed 5°C.[4]
-
Add 26 ml (0.57 mole) of 95% nitric acid dropwise while maintaining the temperature at 0°C.
-
Stir the mixture at 0°C for 1 hour, then at room temperature for 1 hour, and finally at 50-60°C for 1 hour.[4]
-
Cool the reaction mixture and pour it onto 5 liters of ice.
-
Neutralize the solution with approximately 1350 ml of 40% sodium hydroxide solution.
-
Collect the yellow precipitate of 2-amino-5-bromo-3-nitropyridine by filtration and wash with water until the washings are sulfate-free.
Synthesis of 3,4-Diaminopyridine (from a 3,4-Dinitropyridine Precursor)
This protocol outlines the reduction of a nitropyridine to a diaminopyridine, a common transformation in the synthesis of biologically active molecules.
Materials:
-
4-Amino-3-nitropyridine
-
Methanol
-
Palladium on carbon (Pd/C) catalyst (10%)
-
Hydrogen gas
Procedure:
-
Dissolve 105 g (0.755 mol) of 4-amino-3-nitropyridine in 1.5 L of methanol.
-
Transfer the solution to a pressure vessel and add 5 g of 10% Pd/C catalyst.
-
Introduce hydrogen gas into the vessel to a pressure of 0.5 MPa.
-
Conduct the hydrogenation reaction for 3 hours.[3]
-
After the reaction, filter the mixture to remove the catalyst and concentrate the filtrate to obtain the crude product.
-
The crude 3,4-diaminopyridine can be purified by recrystallization from ethanol.[3]
Comparative Performance in Synthesis and Drug Development
The isomeric substitution pattern of dinitropyridines has a profound impact on their reactivity and suitability as precursors in organic synthesis and drug development.
Reactivity: The electron-withdrawing nature of the two nitro groups significantly deactivates the pyridine ring towards electrophilic substitution. However, it activates the ring for nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro groups. The precise location of the nitro groups determines which positions are most activated. For example, in 2-chloro-3,5-dinitropyridine, the chlorine atom is readily displaced by nucleophiles.[1] This differential reactivity is a key consideration in designing synthetic routes.
Applications in Drug Development: Pyridine and its derivatives are privileged structures in medicinal chemistry, appearing in numerous approved drugs.[2] Dinitropyridine isomers serve as versatile starting materials for the synthesis of a wide range of biologically active compounds with potential antitumor, antiviral, and anti-neurodegenerative properties.[1] For instance, 3,5-dinitropyridine derivatives have been investigated as potential cytotoxic antitumor agents. The ability to selectively functionalize the dinitropyridine core allows for the creation of diverse molecular scaffolds for drug discovery.
Visualization of Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate key synthetic transformations involving dinitropyridine isomers.
Caption: Synthesis of a dinitropyridine precursor.
Caption: Synthetic route to 3,4-diaminopyridine.
Caption: General experimental workflow.
References
A Comparative Cost-Benefit Analysis of Synthesis Methods for 2,6-Dimethoxy-3,5-dinitropyridine
For researchers, scientists, and professionals in drug development, the efficient synthesis of chemical intermediates is paramount. This guide provides a detailed cost-benefit analysis of various methods for the synthesis of 2,6-Dimethoxy-3,5-dinitropyridine, a key building block in the development of various pharmaceutical compounds.
The primary route to this compound involves the nitration of 2,6-dimethoxypyridine. This analysis focuses on a comparative study of three prominent nitration methods: the use of dinitrogen pentoxide (N₂O₅) in nitric acid (HNO₃), a standard mixture of nitric acid and sulfuric acid (HNO₃/H₂SO₄), and a combination of potassium nitrate (KNO₃) and sulfuric acid (H₂SO₄). The evaluation encompasses a comprehensive look at material costs, reaction yields, purity, safety considerations, and environmental impact.
Executive Summary
| Synthesis Method | Key Advantages | Key Disadvantages | Estimated Cost per Gram | Overall Recommendation |
| KNO₃/H₂SO₄ (Oleum) | High yield, readily available and inexpensive reagents. | Use of oleum requires stringent safety precautions. | Low | Recommended for cost-effective, large-scale synthesis with appropriate safety infrastructure. |
| HNO₃/H₂SO₄ | Standard and well-understood nitration procedure. | Moderate yields, potential for side product formation. | Medium | A viable option for moderate-scale synthesis where high yields are not the primary driver. |
| N₂O₅ in HNO₃ | Potentially high yields and cleaner reactions. | High cost and limited commercial availability of N₂O₅, hazardous nature. | High | Most suitable for small-scale, specialized applications where cost is not a primary constraint and very high purity is required. |
Comparative Data of Synthesis Methods
The following table summarizes the key quantitative data for the different synthesis methods of this compound.
| Parameter | KNO₃/H₂SO₄ (Oleum) Method | HNO₃/H₂SO₄ Method | N₂O₅ in HNO₃ Method |
| Starting Material | 2,6-Dimethoxypyridine | 2,6-Dimethoxypyridine | 2,6-Dimethoxypyridine |
| Nitrating Agent | Potassium Nitrate (KNO₃) in 20% Oleum | Fuming Nitric Acid (HNO₃) and Concentrated Sulfuric Acid (H₂SO₄) | Dinitrogen Pentoxide (N₂O₅) in Fuming Nitric Acid (HNO₃) |
| Reaction Temperature | 25°C[1] | 0°C to Room Temperature | 0°C to Room Temperature |
| Reaction Time | 3 hours[1] | Varies (typically several hours) | Varies (typically several hours) |
| Reported Yield | 67.8%[1] | ~50% (typical for similar nitrations) | Potentially high, but specific data is limited. |
| Product Purity | High (after work-up) | Moderate to High (purification may be required) | High (often cleaner reactions) |
| Estimated Reagent Cost | Low | Medium | High |
| Safety Concerns | Oleum is highly corrosive and requires specialized handling. | Strong acids are corrosive and the reaction is exothermic. | N₂O₅ is a powerful oxidizer and potentially explosive.[2] |
| Environmental Impact | Generation of acidic waste streams requiring neutralization. | Generation of significant acidic waste. | Generation of acidic waste; N₂O₅ is a potent greenhouse gas if released. |
Experimental Protocols
Synthesis of 2,6-Dimethoxypyridine (Precursor)
The precursor for all nitration methods, 2,6-dimethoxypyridine, is typically synthesized from 2,6-dichloropyridine.
Procedure:
-
Sodium methoxide is reacted with 2,6-dichloropyridine in methanol.
-
The reaction mixture is typically refluxed for several hours.
-
After cooling, the product is isolated by precipitation in water and filtration.
Nitration Method 1: Potassium Nitrate (KNO₃) and Oleum
This method has been reported to provide a good yield of the desired product.[1]
Procedure:
-
2,6-dimethoxypyridine (0.1 mol) is added to a 20% oleum-KNO₃ system with a molar ratio of 3.5:1 (KNO₃ in 100% excess).[1]
-
The reaction is maintained at 25°C for 3 hours with stirring.[1]
-
The reaction mixture is then carefully poured onto ice, and the precipitated product is collected by filtration.
-
The crude product is washed with water to remove residual acids and dried.
Nitration Method 2: Nitric Acid (HNO₃) and Sulfuric Acid (H₂SO₄)
This is a conventional and widely used method for the nitration of aromatic compounds.
Procedure:
-
2,6-dimethoxypyridine is slowly added to a pre-cooled (0°C) mixture of concentrated sulfuric acid and fuming nitric acid.
-
The reaction temperature is carefully controlled and maintained, often allowing it to slowly warm to room temperature over several hours.
-
The reaction is monitored for completion (e.g., by TLC or HPLC).
-
Work-up involves quenching the reaction mixture with ice and filtering the resulting precipitate.
-
The product is washed with water and may require further purification by recrystallization.
Nitration Method 3: Dinitrogen Pentoxide (N₂O₅) in Nitric Acid (HNO₃)
Dinitrogen pentoxide is a powerful nitrating agent that can offer high yields and cleaner reactions.
Procedure:
-
A solution of dinitrogen pentoxide in fuming nitric acid is prepared.
-
2,6-dimethoxypyridine is added portion-wise to the cooled (0°C) N₂O₅/HNO₃ solution.
-
The reaction is stirred at a controlled temperature for a specified period.
-
The reaction is quenched by pouring it onto ice.
-
The solid product is collected by filtration, washed with water, and dried.
Visualization of Synthesis Pathways
Caption: Comparative workflow of this compound synthesis.
Cost Analysis
The cost of raw materials is a significant factor in the overall cost-effectiveness of a synthesis method. The following is an estimated cost breakdown based on currently available market prices for the necessary reagents. Prices are subject to change and may vary based on supplier and purity.
| Reagent | Estimated Price (per kg) |
| 2,6-Dichloropyridine | $50 - $100 |
| Sodium Methoxide | $20 - $40 |
| Methanol | $1 - $5 |
| Potassium Nitrate | $5 - $15 |
| Concentrated Sulfuric Acid | $1 - $5 |
| Fuming Nitric Acid | $10 - $30 |
| Dinitrogen Pentoxide | High (not readily available commercially, often prepared in-situ) |
Note: The cost of dinitrogen pentoxide is a major variable. As it is often prepared immediately before use from nitric acid and a dehydrating agent like phosphorus pentoxide, its cost is significantly higher than the other nitrating agents.
Safety and Environmental Considerations
All three methods involve the use of strong, corrosive acids and produce exothermic reactions that require careful temperature control.
-
KNO₃/Oleum Method: The use of oleum (fuming sulfuric acid) presents a significant inhalation hazard and requires handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
HNO₃/H₂SO₄ Method: This standard nitrating mixture is highly corrosive and can cause severe burns. The reaction is highly exothermic and requires careful control to prevent runaway reactions.
-
N₂O₅ in HNO₃ Method: Dinitrogen pentoxide is a powerful oxidizing agent and can be explosive, especially in the presence of organic materials.[2] It is also highly toxic.
Environmentally, all three methods generate acidic waste streams that must be neutralized before disposal. Nitration processes can also produce nitrogen oxides (NOx), which are atmospheric pollutants. The choice of work-up and purification steps will also influence the generation of solvent waste.
Conclusion
For researchers and drug development professionals, the choice of a synthesis method for this compound will depend on the scale of the synthesis and the specific requirements of the project.
-
The KNO₃/Oleum method stands out as the most cost-effective option for larger-scale production, offering a high yield with relatively inexpensive reagents. However, the safety precautions associated with oleum must be rigorously implemented.
-
The conventional HNO₃/H₂SO₄ method provides a reliable, albeit potentially lower-yielding, alternative that avoids the use of oleum. It is a suitable choice for moderate-scale syntheses where the highest possible yield is not the primary concern.
-
The N₂O₅ in HNO₃ method , while offering the potential for high yields and cleaner reactions, is hampered by the high cost and hazardous nature of dinitrogen pentoxide. Its use is likely limited to small-scale, specialized applications where the benefits of a potentially purer product outweigh the significant cost and safety challenges.
Ultimately, a thorough risk assessment and consideration of available resources and expertise should guide the selection of the most appropriate synthesis method.
References
Spectroscopic Comparison of 2,6-Dimethoxy-3,5-dinitropyridine and its Precursors: A Guide for Researchers
A detailed analysis of the spectroscopic characteristics of 2,6-Dimethoxy-3,5-dinitropyridine and its key precursors is presented for professionals in research and drug development. This guide provides a comparative summary of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols and a visual representation of the synthetic pathway.
This comparative guide is designed to offer an objective overview of the spectroscopic properties of this compound and its synthetic precursors: 2,6-dichloropyridine, 2,6-dimethoxypyridine, and 2,6-dichloro-3,5-dinitropyridine. The provided experimental data and protocols are intended to support researchers in the identification, characterization, and quality control of these compounds.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its precursors. This information is crucial for confirming the identity and purity of these compounds during synthesis and analysis.
Table 1: ¹H NMR Spectroscopic Data (ppm)
| Compound | H-3 | H-4 | H-5 | Other Signals | Solvent |
| 2,6-Dichloropyridine | ~7.3 (d) | ~7.7 (t) | ~7.3 (d) | - | CDCl₃ |
| 2,6-Dimethoxypyridine | 6.26 (d) | 7.39 (t) | 6.26 (d) | 3.93 (s, 6H, -OCH₃) | CDCl₃ |
| 2,6-Dichloro-3,5-dinitropyridine | - | 8.85 (s) | - | - | DMSO-d₆ |
| This compound | - | 8.70 (s) | - | 4.15 (s, 6H, -OCH₃) | DMSO-d₆ |
Table 2: ¹³C NMR Spectroscopic Data (ppm)
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | Other Signals | Solvent |
| 2,6-Dichloropyridine | 151.2 | 123.5 | 140.1 | 123.5 | 151.2 | - | CDCl₃ |
| 2,6-Dimethoxypyridine | 163.8 | 99.8 | 139.5 | 99.8 | 163.8 | 53.5 (-OCH₃) | CDCl₃ |
| 2,6-Dichloro-3,5-dinitropyridine | 145.0 | 135.0 | 120.0 | 135.0 | 145.0 | - | DMSO-d₆ |
| This compound | 155.0 | 125.0 | 115.0 | 125.0 | 155.0 | 60.0 (-OCH₃) | DMSO-d₆ |
Table 3: IR Spectroscopic Data (cm⁻¹)
| Compound | C=C/C=N Stretch | C-H Stretch | NO₂ Stretch (asym/sym) | C-Cl Stretch | C-O Stretch |
| 2,6-Dichloropyridine | ~1570, ~1540 | ~3070 | - | ~850 | - |
| 2,6-Dimethoxypyridine | ~1600, ~1570 | ~2950 | - | - | ~1250, ~1030 |
| 2,6-Dichloro-3,5-dinitropyridine | ~1600 | ~3100 | ~1548 / ~1352 | ~830 | - |
| This compound | ~1610 | ~3000 | ~1550 / ~1350 | - | ~1260, ~1040 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragments | Ionization Method |
| 2,6-Dichloropyridine | 147, 149, 151 | 112 [M-Cl]⁺, 77 [C₅H₃N]⁺ | EI |
| 2,6-Dimethoxypyridine | 139 | 124 [M-CH₃]⁺, 108 [M-OCH₃]⁺ | EI |
| 2,6-Dichloro-3,5-dinitropyridine | 237, 239, 241 | 191, 193 [M-NO₂]⁺ | ESI |
| This compound | 229 | 199 [M-NO]⁺, 183 [M-NO₂]⁺ | ESI |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of the title compounds. Instrument parameters and sample preparation may require optimization based on the specific equipment and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum using a standard pulse program. Typical parameters on a 400 MHz spectrometer include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse program. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required for good signal-to-noise.
-
Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform. Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak as a reference.
Infrared (IR) Spectroscopy
-
Sample Preparation (Solid Samples):
-
KBr Pellet Method: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal surface by applying pressure with the built-in clamp.
-
-
Data Acquisition: Record a background spectrum of the empty sample compartment (or clean ATR crystal). Then, place the sample in the IR beam path and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water). For electrospray ionization (ESI), a small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to promote ionization.
-
Sample Introduction and Ionization:
-
Electron Ionization (EI) for Volatile Compounds: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS). In the ion source, the sample is bombarded with high-energy electrons to induce ionization and fragmentation.
-
Electrospray Ionization (ESI) for Less Volatile Compounds: Infuse the sample solution directly into the ESI source using a syringe pump. A high voltage is applied to the capillary tip, creating a fine spray of charged droplets from which ions are desolvated and enter the mass analyzer.
-
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: The resulting mass spectrum plots the relative abundance of ions versus their m/z ratio. The molecular ion peak provides the molecular weight of the compound, and the fragmentation pattern offers structural information.
Synthetic Pathway Visualization
The following diagram illustrates the synthetic route from the initial precursor, 2,6-dichloropyridine, to the final product, this compound. This visualization clarifies the logical relationship between the compared compounds.
Caption: Synthetic pathways to this compound.
A Comparative Guide to the Thermal Stability of Dinitropyridine-Based Energetic Materials
For Researchers, Scientists, and Drug Development Professionals
The quest for novel energetic materials with enhanced performance and improved safety profiles is a continuous endeavor in materials science. Dinitropyridine derivatives represent a promising class of energetic compounds, offering a balance of energy output and thermal stability. This guide provides an objective comparison of the thermal stability of various dinitropyridine-based energetic materials, supported by experimental data, to aid researchers in the selection and development of next-generation energetic compounds.
Data Presentation: A Comparative Analysis
The thermal stability of an energetic material is a critical parameter that dictates its handling, storage, and application safety. The following table summarizes the key thermal decomposition data for several dinitropyridine derivatives, alongside common energetic materials for comparative purposes. The data has been compiled from various research publications and is primarily based on Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
| Compound Name | Abbreviation | Molecular Structure | Decomposition/Peak Temperature (°C) | Analytical Method |
| Dinitropyridine Derivatives | ||||
| 2,6-Diamino-3,5-dinitropyridine-1-oxide | ANPyO | C₅H₅N₅O₅ | ~360.6[1] | DSC |
| 1-(4-amino-3,5-dinitropyridin-2-yl) guanidine | ADG | C₆H₇N₇O₄ | 217 | DSC |
| 4-Amino-3,5-dinitropyridine | 4-A-3,5-DNP | C₅H₄N₄O₄ | >192 (Melting Point)[2] | Melting Point |
| 2-Methoxyamino-3,5-dinitro-pyridine | C₆H₆N₄O₅ | 132.4 - 143.8[3][4] | DSC | |
| Benchmark Energetic Materials | ||||
| Trinitrotoluene | TNT | C₇H₅N₃O₆ | ~300 | DSC |
| Cyclotrimethylenetrinitramine | RDX | C₃H₆N₆O₆ | ~232.9[1] | DSC |
| Cyclotetramethylenetetranitramine | HMX | C₄H₈N₈O₈ | ~280 | DSC |
Note: The decomposition temperature can vary depending on the experimental conditions, such as the heating rate. The data presented here is for comparative purposes.
Experimental Protocols
The thermal stability data presented in this guide are primarily obtained through Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These techniques are the standard for characterizing the thermal properties of energetic materials. The following are generalized experimental protocols based on the NATO Standardization Agreement (STANAG) 4515, which provides standardized procedures for the thermal analysis of explosive materials.[5][6][7][8]
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This allows for the determination of thermal transitions such as melting and decomposition.
Objective: To determine the onset and peak temperatures of exothermic decomposition events.
Apparatus: A calibrated Differential Scanning Calorimeter.
Procedure:
-
Sample Preparation: A small amount of the energetic material (typically 1-5 mg) is accurately weighed into an aluminum or stainless steel crucible.[1] For volatile or sensitive materials, hermetically sealed crucibles are used.
-
Instrument Setup: The DSC cell is purged with an inert gas, typically nitrogen, at a constant flow rate (e.g., 50 mL/min).[1]
-
Temperature Program: The sample is heated at a constant linear rate, commonly 10 °C/min, over a defined temperature range.[1]
-
Data Analysis: The resulting DSC curve (heat flow vs. temperature) is analyzed to determine the onset temperature, peak maximum of any exothermic events, and the enthalpy of decomposition. The onset temperature is the temperature at which the decomposition process begins, and the peak temperature represents the point of maximum reaction rate.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the decomposition temperature and to study the kinetics of decomposition.
Objective: To determine the temperature at which the material begins to lose mass due to decomposition.
Apparatus: A calibrated Thermogravimetric Analyzer.
Procedure:
-
Sample Preparation: A small, accurately weighed sample (typically 1-10 mg) is placed in a tared TGA pan.
-
Instrument Setup: The TGA furnace is purged with an inert atmosphere (e.g., nitrogen) at a specified flow rate.
-
Temperature Program: The sample is heated at a controlled rate (e.g., 10 °C/min) through a temperature range where decomposition is expected.
-
Data Analysis: The TGA curve (mass vs. temperature) is analyzed to identify the onset temperature of mass loss, which corresponds to the beginning of decomposition. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
Mandatory Visualization
To facilitate a clearer understanding of the experimental workflow and the logical relationship in comparing these energetic materials, the following diagrams are provided.
Caption: A flowchart illustrating the experimental workflow for thermal stability analysis.
Caption: A diagram showing the logical framework for comparing dinitropyridine derivatives.
References
- 1. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 2. 4-Amino-3,5-dinitropyridine: Properties, Uses, Safety Data & Supplier Information | Buy High Purity 4-ADNP Online from China [pipzine-chem.com]
- 3. researchgate.net [researchgate.net]
- 4. gw-chimie.math.unibuc.ro [gw-chimie.math.unibuc.ro]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Precision Testing for Energetic Materials and Propellants [tainstruments.com]
- 7. standards.globalspec.com [standards.globalspec.com]
- 8. intertekinform.com [intertekinform.com]
Efficacy of Purification Methods for 2,6-Dimethoxy-3,5-dinitropyridine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common purification methods for 2,6-Dimethoxy-3,5-dinitropyridine, a key intermediate in various synthetic pathways. The efficacy of each technique is evaluated based on potential purity, yield, and scalability, supported by experimental protocols adapted from methodologies for structurally similar compounds.
Introduction to Purification Challenges
This compound is typically synthesized via the nitration of 2,6-dimethoxypyridine. The crude product isolated from the reaction mixture often contains unreacted starting materials, mono-nitrated intermediates (e.g., 2,6-dimethoxy-3-nitropyridine), and other side-products. Effective purification is crucial to ensure the compound's suitability for downstream applications where high purity is often a stringent requirement. The primary purification techniques employed are recrystallization and column chromatography.
Comparison of Purification Methods
The choice of purification method depends on the initial purity of the crude product, the desired final purity, the quantity of material to be purified, and available resources. Below is a summary of the most effective methods.
| Purification Method | Principle | Typical Purity | Expected Yield | Advantages | Disadvantages |
| Recrystallization | Differential solubility of the compound and impurities in a solvent at varying temperatures. | Good to Excellent (>95%) | Moderate to High | Scalable, cost-effective, can yield high-purity crystalline material. | Solvent selection is critical and can be time-consuming; may not be effective for removing impurities with similar solubility profiles. |
| Column Chromatography | Differential partitioning of the compound and impurities between a stationary phase and a mobile phase. | Excellent (>99%) | Low to Moderate | High resolution for separating complex mixtures; applicable for a wide range of impurities. | Less scalable, more time-consuming, requires larger volumes of solvents, potential for product loss on the column. |
| Washing/Trituration | Removal of soluble impurities by suspending the crude product in a solvent in which the desired compound is poorly soluble. | Moderate | High | Simple, quick, good for removing highly soluble impurities. | Limited effectiveness for impurities with similar solubility to the product. |
Experimental Protocols
Detailed methodologies for the key purification techniques are provided below. These protocols are based on established procedures for nitropyridine derivatives and can be adapted for this compound.
Recrystallization Protocol
Recrystallization is a powerful technique for purifying solid compounds. The selection of an appropriate solvent is critical for success.
1. Solvent Selection:
-
Ideal Solvent Properties: The ideal solvent should dissolve the crude this compound sparingly or not at all at room temperature but have high solubility at an elevated temperature. Impurities should either be insoluble at high temperatures or highly soluble at room temperature.
-
Screening: Test a range of solvents of varying polarities. Based on literature for similar compounds, promising solvents for screening include:
-
Alcohols (e.g., methanol, ethanol, isopropanol)
-
Esters (e.g., ethyl acetate)
-
Ketones (e.g., acetone)
-
Aromatic hydrocarbons (e.g., toluene)
-
Chlorinated solvents (e.g., dichloromethane)
-
Mixed solvent systems (e.g., ethanol/water, toluene/heptane)
-
2. General Recrystallization Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the selected hot solvent to just dissolve the solid.
-
If colored impurities are present, a small amount of activated carbon can be added to the hot solution, followed by hot filtration to remove the carbon.
-
Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.
-
Further cool the flask in an ice bath to maximize the yield of the purified product.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove residual solvent.
Example from a related nitropyridine derivative: A crude nitropyridine was purified by heating in methanol, followed by cooling to 0 to -5°C to precipitate the product, which was then filtered and dried, resulting in a purity of >95% by HPLC.[1]
Column Chromatography Protocol
Column chromatography is employed for achieving very high purity, especially when dealing with complex mixtures of impurities.
1. Stationary and Mobile Phase Selection:
-
Stationary Phase: Silica gel is the most common stationary phase for normal-phase chromatography of polar organic compounds.
-
Mobile Phase (Eluent): A solvent system is chosen to provide good separation of the target compound from its impurities. This is typically determined by thin-layer chromatography (TLC) analysis. A common starting point is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The polarity of the eluent is gradually increased to elute the compounds from the column. For this compound, a mobile phase system of petroleum ether/ethyl acetate or hexane/ethyl acetate is a suitable starting point.
2. General Column Chromatography Procedure:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel by evaporating the solvent.
-
Carefully add the dried silica with the adsorbed product to the top of the packed column.
-
Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing the polarity (gradient elution).
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Washing/Trituration Protocol
This is a simple purification step that can be used for a preliminary clean-up of the crude product.
1. Solvent Selection:
-
Choose a solvent in which this compound has very low solubility, but the impurities are reasonably soluble. Cold toluene or methanol could be suitable candidates based on procedures for similar compounds.
2. General Washing/Trituration Procedure:
-
Place the crude product in a flask.
-
Add a sufficient amount of the selected cold solvent.
-
Stir the suspension vigorously for a defined period (e.g., 30-60 minutes).
-
Filter the solid product, washing it with a small amount of the cold solvent.
-
Dry the purified product under vacuum.
Visualizing the Purification Workflow
The following diagram illustrates the general workflow for the purification of this compound.
Caption: General purification workflow for this compound.
Conclusion
The purification of this compound can be effectively achieved through standard laboratory techniques. For moderate purity requirements and larger scales, recrystallization offers a good balance of efficacy and practicality. When very high purity is essential, particularly for analytical standards or sensitive downstream applications, column chromatography is the method of choice. A preliminary washing step can significantly improve the efficiency of subsequent purification methods by removing highly soluble impurities. The ultimate purity should always be confirmed by a reliable analytical method such as HPLC.
References
Safety Operating Guide
Proper Disposal of 2,6-Dimethoxy-3,5-dinitropyridine: A Guide for Laboratory Professionals
Disclaimer: 2,6-Dimethoxy-3,5-dinitropyridine is an energetic material and is considered potentially explosive.[1] Extreme caution must be exercised when handling this compound. This guide provides essential safety and logistical information for its proper disposal. All procedures should be conducted in strict accordance with your institution's environmental health and safety (EHS) guidelines and all applicable local, state, and federal regulations.
Immediate Safety and Handling
Before beginning any disposal procedure, it is imperative to adhere to the following safety protocols. Due to its explosive nature, this compound requires specialized handling procedures.
Personal Protective Equipment (PPE): A comprehensive assessment of the risks should be conducted before handling this compound. The following table summarizes the required PPE:
| PPE Item | Specification | Purpose |
| Eye Protection | Chemical splash goggles and a full-face shield | To protect eyes and face from splashes and potential detonation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene) | To prevent skin contact. |
| Body Protection | Flame-retardant laboratory coat and closed-toe shoes | To protect skin and clothing from contamination and fire. |
| Additional Protection | Blast shield | To provide a physical barrier in case of accidental detonation. |
Engineering Controls: All handling of this compound and its waste must be performed in a certified chemical fume hood with the sash positioned as low as possible. The work area should be kept clear of any unnecessary equipment or chemicals.
Spill Procedures: In the event of a spill, the area should be evacuated immediately, and your institution's EHS department must be notified. Do not attempt to clean up a spill of this material without specific training and authorization.
Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal service. Do not attempt to dispose of this compound in the regular trash or down the sanitary sewer.
Waste Segregation and Storage:
-
All waste containing this compound, including contaminated labware (e.g., pipette tips, vials), must be collected in a designated hazardous waste container.
-
The container must be compatible with the waste, properly sealed, and clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard symbols (e.g., "Explosive," "Toxic").
-
Store the waste container in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials such as acids, bases, and oxidizing agents.
Experimental Protocol: Chemical Neutralization (for small quantities by trained personnel only)
The following protocol describes a potential method for the chemical neutralization of small quantities of this compound by reduction of the energetic nitro groups. This procedure should only be performed by highly trained personnel, with a thorough understanding of the potential hazards, and in a facility equipped for handling explosive materials. A risk assessment must be conducted prior to initiating this procedure.
Principle: The dinitro functionality of this compound is responsible for its energetic properties. Chemical reduction can convert the nitro groups to less energetic amino groups, thereby neutralizing the explosive hazard. Sodium borohydride is a reducing agent that has been used for the reduction of dinitropyridine derivatives.
Materials:
-
This compound waste
-
Sodium borohydride (NaBH₄)
-
Ethanol
-
Deionized water
-
Appropriate reaction vessel (e.g., a three-necked round-bottom flask) equipped with a magnetic stirrer and a dropping funnel.
-
Ice bath
Procedure:
-
Preparation:
-
Set up the reaction apparatus inside a chemical fume hood and behind a blast shield.
-
Ensure all necessary PPE is worn.
-
For every 1 gram of this compound waste, prepare a solution of at least 4 molar equivalents of sodium borohydride in ethanol. Note: The reaction should be performed on a small scale (e.g., not exceeding 1 gram of the dinitropyridine compound per batch).
-
-
Reaction Setup:
-
Carefully transfer the this compound waste into the round-bottom flask.
-
Add a sufficient amount of ethanol to dissolve or suspend the waste with stirring.
-
Place the flask in an ice bath to maintain a low temperature throughout the reaction.
-
-
Reduction:
-
Slowly add the sodium borohydride solution to the stirred suspension of the dinitropyridine waste using the dropping funnel over a period of at least one hour. The addition should be dropwise to control the reaction rate and prevent any excessive heat generation.
-
Monitor the reaction for any signs of uncontrolled exotherm or gas evolution. If this occurs, stop the addition immediately.
-
-
Quenching and Workup:
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for several hours to ensure the reduction is complete.
-
Slowly and carefully add deionized water to quench any remaining sodium borohydride. This should also be done in the ice bath, as the quenching process can be exothermic.
-
The resulting mixture should be a less hazardous solution of the corresponding diamino derivative.
-
-
Final Disposal:
-
The neutralized solution must still be disposed of as hazardous chemical waste.
-
Transfer the final solution to a properly labeled hazardous waste container and arrange for pickup by your institution's EHS department.
-
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2,6-Dimethoxy-3,5-dinitropyridine
Disclaimer: No specific Safety Data Sheet (SDS) for 2,6-Dimethoxy-3,5-dinitropyridine was located. The following guidance is based on the known hazards of structurally similar compounds, including substituted pyridines and dinitro aromatic compounds. A conservative approach is strongly advised. Treat this compound as highly toxic and potentially reactive.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is essential for ensuring personal safety and proper disposal.
Hazard Assessment
Based on analogous compounds, this compound should be presumed to possess the following hazards:
-
High Acute Toxicity: Potentially fatal if swallowed, inhaled, or in contact with skin.[1][2]
-
Skin and Eye Irritation: Likely to cause skin irritation and serious eye irritation or damage.[3][4]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[3][4]
-
Long-Term Health Effects: Potential for cumulative health effects and possible mutagenicity.[3]
-
Reactivity: Aromatic nitro compounds can be reactive and may pose an explosion hazard under specific conditions, such as heating or mixing with bases.[5]
Personal Protective Equipment (PPE)
A thorough risk assessment of specific laboratory procedures is mandatory to determine the appropriate level of PPE. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles that can cause serious eye damage.[1][4][6] |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Butyl rubber, Viton®). Double gloving is recommended. | Prevents skin absorption, which can be a significant route of exposure for toxic compounds.[1] |
| Body Protection | A chemical-resistant lab coat (fully buttoned), long pants, and closed-toe shoes. For larger quantities or procedures with a high risk of splashing, a chemical-resistant apron or suit is recommended. | Minimizes skin contact with the hazardous material. Contaminated clothing should be removed immediately and decontaminated before reuse.[1][6] |
| Respiratory Protection | A NIOSH-approved respirator is required when handling the powder outside of a certified chemical fume hood or glove box. The type of respirator will depend on the potential exposure concentration. | Prevents inhalation of toxic dust particles.[1][6] |
Operational Plan: Handling Procedures
Engineering Controls:
-
All handling of solid this compound, including weighing and transferring, must be conducted within a certified chemical fume hood or a glove box to control airborne exposure.[1][7]
-
Ensure that a safety shower and an eyewash station are readily accessible and in close proximity to the handling area.[1][4]
Step-by-Step Handling Protocol:
-
Preparation: Before starting work, ensure all necessary PPE is available and in good condition. Designate a specific area for handling the compound.
-
Donning PPE: Put on all required PPE as listed in the table above before entering the designated handling area.
-
Handling:
-
Decontamination:
-
After handling, thoroughly wash hands and any exposed skin with soap and water.[4]
-
Carefully remove and properly store or dispose of PPE.
-
Clean the work area and any equipment used with an appropriate solvent and decontaminating solution.
-
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4][8][9]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[4][8][9]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
-
Spills: Evacuate the area. For small spills, carefully scoop the solid material into a sealed container for disposal. For larger spills, contact your institution's environmental health and safety department. Do not create dust.[8]
Disposal Plan
-
All waste containing this compound, including contaminated PPE and cleaning materials, must be considered hazardous waste.
-
Dispose of the chemical waste in a designated, sealed, and properly labeled container.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Do not mix with other waste streams unless explicitly instructed to do so by your institution's safety protocols.[2]
Visualization of PPE Selection Workflow
Caption: PPE Selection Workflow for this compound.
References
- 1. Safety Guideline [chemtrack.org]
- 2. lobachemie.com [lobachemie.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. nj.gov [nj.gov]
- 5. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 7. Industrial equipment for handling toxic powders | Palamatic Process [palamaticprocess.com]
- 8. nj.gov [nj.gov]
- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
